(S)-1-N-Boc-piperidine-2-ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (2S)-2-(2-hydroxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVQOFUGXMVESU-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363812 | |
| Record name | (S)-1-N-Boc-piperidine-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199942-74-0 | |
| Record name | (S)-1-N-Boc-piperidine-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 199942-74-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-N-Boc-piperidine-2-ethanol: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of (S)-1-N-Boc-piperidine-2-ethanol. This chiral building block is a valuable intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.
Core Chemical and Physical Properties
This compound, also known as (S)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, is a stable, non-hygroscopic, and versatile chemical intermediate. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₃NO₃ | [1] |
| Molecular Weight | 229.32 g/mol | [1] |
| CAS Number | 199942-74-0 | |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 100-110 °C at 0.3 mmHg | |
| Density | 1.032 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.472 | |
| Solubility | Soluble in water and common organic solvents. | [3] |
| Storage Temperature | Room temperature | [4] |
Chemical Structure and Identifiers
The structural integrity of this compound is crucial for its application in stereoselective synthesis. Below are the key structural identifiers for this compound.
| Identifier | Value | Reference |
| IUPAC Name | (S)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |
| SMILES String | CC(C)(C)OC(=O)N1CCCC[C@H]1CCO | |
| InChI Key | LTVQOFUGXMVESU-QMMMGPOBSA-N | |
| InChI String | InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 |
Experimental Protocols
General Synthesis of this compound
A common synthetic route to enantiomerically pure this compound involves the reduction of the corresponding carboxylic acid, (S)-1-Boc-piperidine-2-carboxylic acid.
Reaction Scheme:
Caption: Synthesis of this compound via reduction.
Detailed Methodology:
-
Reaction Setup: A solution of (S)-1-Boc-piperidine-2-carboxylic acid in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reduction: The solution is cooled in an ice bath, and a solution of lithium aluminum hydride (LiAlH₄) in THF is added dropwise with stirring.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Applications in Drug Development and Synthesis
This compound is a critical chiral building block for the synthesis of various pharmaceutical agents. Its piperidine scaffold is a common motif in many biologically active compounds.
Key Applications:
-
Synthesis of Alkaloids: It serves as a precursor for the enantioselective synthesis of piperidine alkaloids such as (-)-coniine and epidihydropinidine.[5]
-
Development of Receptor Antagonists: This compound is utilized in the synthesis of potent antagonists for receptors like the vasopressin V1b receptor and the CXCR4 receptor, which are targets for various diseases, including HIV.
-
Enzyme Inhibitors: It is a key intermediate in the preparation of coumarin-based inhibitors of inducible nitric oxide synthase (iNOS) and selective thrombin inhibitors.
Below is a diagram illustrating the workflow of utilizing this compound in a drug discovery pipeline.
References
- 1. scbt.com [scbt.com]
- 2. (R)-1-N-BOC-PIPERIDINE-2-ETHANOL | 250249-85-5 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Methodological Profile of (S)-1-N-Boc-piperidine-2-ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for (S)-1-N-Boc-piperidine-2-ethanol, a chiral building block of significant interest in medicinal chemistry and alkaloid synthesis. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents expected spectroscopic values derived from closely related analogs and established principles of spectroscopic interpretation. Detailed, adaptable experimental protocols for its synthesis and characterization are also provided.
Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on data from analogous compounds, including N-Boc-protected piperidines and other amino alcohols.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 4.05 | m | 1H | H-2 | Broad multiplet due to coupling with adjacent protons and rotamers. |
| ~ 3.95 | m | 1H | -CH₂-OH (a) | Diastereotopic proton of the ethanol side chain. |
| ~ 3.70 | m | 1H | -CH₂-OH (b) | Diastereotopic proton of the ethanol side chain. |
| ~ 3.85 | m | 1H | H-6 (eq) | Equatorial proton on C-6 of the piperidine ring. |
| ~ 2.85 | t | 1H | H-6 (ax) | Axial proton on C-6 of the piperidine ring. |
| ~ 1.80 - 1.40 | m | 8H | H-3, H-4, H-5, -CH₂- | Complex multiplet for the remaining piperidine ring protons and the methylene group of the ethanol side chain. |
| 1.46 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the tert-butyl group of the Boc protector. |
| ~ 2.50 | br s | 1H | -OH | Broad singlet for the hydroxyl proton; position is concentration-dependent and may exchange with D₂O. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 155.5 | C=O (carbamate) | Carbonyl carbon of the Boc group. |
| ~ 79.5 | -C(CH₃)₃ | Quaternary carbon of the Boc group. |
| ~ 61.0 | -CH₂-OH | Carbon of the hydroxymethyl group. |
| ~ 56.0 | C-2 | Chiral carbon of the piperidine ring. |
| ~ 45.0 | C-6 | Methylene carbon adjacent to the nitrogen. |
| ~ 35.0 | -CH₂- | Methylene group of the ethanol side chain. |
| ~ 28.4 | -C(CH₃)₃ | Methyl carbons of the Boc group. |
| ~ 26.0 | C-4 | Methylene carbon of the piperidine ring. |
| ~ 25.0 | C-5 | Methylene carbon of the piperidine ring. |
| ~ 19.0 | C-3 | Methylene carbon of the piperidine ring. |
Table 3: Predicted IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3400 | Broad | O-H stretch (alcohol) |
| ~ 2975, 2870 | Strong | C-H stretch (alkane) |
| ~ 1690 | Strong | C=O stretch (carbamate) |
| ~ 1420 | Medium | C-N stretch |
| ~ 1160 | Strong | C-O stretch (carbamate) |
| ~ 1050 | Medium | C-O stretch (alcohol) |
Table 4: Predicted Mass Spectrometry Data
Ionization Mode: Electrospray (ESI+)
| m/z | Assignment | Notes |
| 230.17 | [M+H]⁺ | Protonated molecular ion. |
| 252.15 | [M+Na]⁺ | Sodium adduct. |
| 174.12 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group. |
| 130.10 | [M - Boc + H]⁺ | Loss of the Boc group. |
| 100.08 | [Piperidine-2-ethanol + H]⁺ fragment | Fragmentation of the side chain. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: Boc Protection of (S)-Piperidine-2-ethanol
This protocol outlines a general procedure for the N-protection of the parent amino alcohol.
-
Dissolution: Dissolve (S)-piperidine-2-ethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
-
Base Addition: Add a base, typically triethylamine (1.1 - 1.5 eq) or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.
-
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
NMR Spectroscopy Protocol[1]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.[1]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 16-32 scans, pulse angle of 30-45°, and a relaxation delay of 1-2 seconds).[1]
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz, 512-2048 scans, and a relaxation delay of 2 seconds).[1]
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1]
IR Spectroscopy Protocol
-
Sample Preparation:
-
Neat: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
ATR: For Attenuated Total Reflectance (ATR-FTIR), a small amount of the sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Place the sample in the instrument and record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol[2]
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[]
-
Instrument Setup:
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar molecules like the target compound.
-
Calibrate the mass spectrometer using a standard calibration solution.
-
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺) and characteristic fragment ions.
Experimental and Analytical Workflow
The following diagram illustrates a logical workflow for the synthesis and comprehensive characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
(S)-1-N-Boc-piperidine-2-ethanol: A Chiral Scaffold for Advanced Drug Discovery
A comprehensive technical guide on the synthesis, applications, and biological significance of (S)-1-N-Boc-piperidine-2-ethanol, a key chiral building block in modern medicinal chemistry.
Core Compound Data
This compound is a valuable chiral intermediate widely employed in the synthesis of complex biologically active molecules. Its stereochemistry and functional groups make it an ideal starting material for the development of novel therapeutics.
| Parameter | Value | Reference |
| CAS Number | 118811-03-3 | Not explicitly for (S)-isomer, but for N-Boc-2-piperidineethanol |
| Molecular Formula | C₁₂H₂₃NO₃ | |
| Molecular Weight | 229.32 g/mol | |
| Appearance | Not specified, likely a solid or oil | |
| Chirality | (S)-enantiomer |
Introduction to this compound in Drug Discovery
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. The introduction of a chiral center and a modifiable ethanol side chain, as seen in this compound, provides medicinal chemists with a powerful tool for creating stereospecific interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection and further functionalization of the piperidine nitrogen. This guide will delve into the synthesis of this key intermediate and its application in the development of potent and selective antagonists for critical biological targets.
Synthetic Methodologies
The enantioselective synthesis of this compound is crucial for its application in drug development. A common and efficient method involves the enzymatic kinetic resolution of racemic 2-piperidineethanol, followed by the protection of the nitrogen atom.
Experimental Protocol: Enzymatic Resolution and Boc Protection
This protocol is based on established enzymatic resolution methods for similar compounds.
Step 1: Enzymatic Kinetic Resolution of (±)-2-Piperidineethanol
-
Materials: Racemic 2-piperidineethanol, lipase (e.g., from Candida antarctica), acyl donor (e.g., vinyl acetate), organic solvent (e.g., tert-butyl methyl ether).
-
Procedure:
-
Dissolve racemic 2-piperidineethanol in the organic solvent.
-
Add the lipase and the acyl donor to the solution.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral chromatography (HPLC or GC).
-
The enzyme will selectively acylate one enantiomer (typically the (R)-enantiomer), leaving the desired (S)-2-piperidineethanol unreacted.
-
Once the desired conversion (ideally around 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the enzyme.
-
Separate the unreacted (S)-2-piperidineethanol from the acylated (R)-enantiomer by column chromatography.
-
Step 2: N-Boc Protection of (S)-2-Piperidineethanol
-
Materials: (S)-2-piperidineethanol, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve (S)-2-piperidineethanol in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a solution of Boc₂O in the same solvent to the reaction mixture at room temperature or 0 °C.
-
Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield this compound.
-
Purify the product further by column chromatography if necessary.
-
Applications in the Synthesis of Bioactive Molecules
This compound serves as a crucial chiral building block in the synthesis of a variety of potent and selective therapeutic agents.
Vasopressin V1b Receptor Antagonists
The vasopressin V1b receptor is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and is a target for the treatment of depression and anxiety. Antagonists of this receptor can modulate stress responses.
-
Synthetic Strategy: The ethanol side chain of this compound can be oxidized to an aldehyde, which then serves as a key intermediate for coupling with other molecular fragments to construct the final antagonist. The piperidine ring often forms a core part of the pharmacophore, interacting with the receptor binding pocket.
CXCR4 Antagonists
The CXCR4 receptor is a chemokine receptor that plays a role in HIV entry into cells, cancer metastasis, and inflammation. Antagonists of CXCR4 have therapeutic potential in these areas.
-
Synthetic Strategy: The piperidine scaffold of this compound is incorporated into the antagonist structure to provide a rigid framework for orienting other functional groups that interact with the CXCR4 receptor. The synthesis often involves modification of the ethanol side chain to introduce other functionalities or to link to other parts of the molecule.
Selective Thrombin Inhibitors
Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombosis.
-
Synthetic Strategy: The chiral piperidine unit from this compound can be utilized to create specific interactions with the active site of thrombin, contributing to the potency and selectivity of the inhibitor. The synthesis involves coupling the piperidine building block with other fragments that bind to different pockets of the enzyme.
Signaling Pathways
Understanding the signaling pathways targeted by the derivatives of this compound is crucial for rational drug design.
Vasopressin V1b Receptor Signaling Pathway
A Technical Guide to (S)-1-N-Boc-piperidine-2-ethanol: Commercial Availability, Synthesis, and Applications
For researchers and professionals in drug development, (S)-1-N-Boc-piperidine-2-ethanol is a valuable chiral building block. Its structure is integral to the synthesis of a variety of bioactive molecules, particularly in the development of novel therapeutics. This technical guide provides an in-depth overview of its commercial availability, key chemical data, and detailed experimental protocols for its preparation.
Commercial Availability and Suppliers
While the racemic mixture of 1-N-Boc-piperidine-2-ethanol is readily available from numerous chemical suppliers, the enantiomerically pure (S)-form is less commonly stocked. Researchers often rely on in-house synthesis or enzymatic resolution of the racemate to obtain the desired (S)-enantiomer. The (R)-enantiomer is commercially available, and its distinct CAS number suggests a unique identifier for the (S)-enantiomer, though it is not consistently used across supplier catalogs.
Below is a summary of representative suppliers for the racemic and (R)-enantiomer forms of 1-N-Boc-piperidine-2-ethanol.
Table 1: Commercial Suppliers of 1-N-Boc-piperidine-2-ethanol (Racemic)
| Supplier | Product Name | CAS Number | Purity | Additional Information |
| Sigma-Aldrich | N-Boc-2-piperidineethanol | 118811-03-3 | 97% | Reactant for synthesis of various antagonists and inhibitors. |
| Santa Cruz Biotechnology | N-Boc-2-piperidineethanol | 118811-03-3 | - | Classified as a Dangerous Good for transport.[1] |
| CP Lab Safety | N-Boc-2-piperidineethanol | 118811-03-3 | min 97% | For professional manufacturing, research, and industrial use only.[2] |
Table 2: Commercial Supplier of (R)-1-N-Boc-piperidine-2-ethanol
| Supplier | Product Name | CAS Number | Purity |
| ChemicalBook | (R)-1-N-BOC-PIPERIDINE-2-ETHANOL | 250249-85-5 | - |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of racemic 1-N-Boc-piperidine-2-ethanol. Data for the individual enantiomers is not widely reported by commercial suppliers and would typically be determined analytically after synthesis or resolution.
Table 3: Physicochemical Data for Racemic 1-N-Boc-piperidine-2-ethanol
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃NO₃ | [1][3] |
| Molecular Weight | 229.32 g/mol | [1][3] |
| Appearance | - | - |
| Boiling Point | 100-110 °C at 0.3 mmHg | |
| Density | 1.032 g/mL at 25 °C | |
| Refractive Index | n20/D 1.472 | |
| CAS Number | 118811-03-3 | [1][2][3] |
Experimental Protocols
The synthesis of enantiomerically pure this compound is most commonly achieved through the enzymatic kinetic resolution of the racemic mixture. Below is a detailed protocol adapted from established methodologies.[4][5]
Enzymatic Kinetic Resolution of (±)-1-N-Boc-piperidine-2-ethanol
This protocol utilizes lipase-catalyzed transesterification to selectively acylate one enantiomer, allowing for the separation of the two.
Materials:
-
(±)-1-N-Boc-piperidine-2-ethanol
-
Immobilized Lipase (e.g., Novozym 435 or Lipase PS from Pseudomonas cepacia)
-
Anhydrous organic solvent (e.g., hexane, MTBE)
-
Acyl donor (e.g., vinyl acetate, vinyl propionate)
-
Sodium carbonate (for hydrolysis)
-
Methanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
-
Analytical equipment for monitoring the reaction (chiral GC or HPLC)
Procedure:
-
Enzymatic Acylation:
-
In a flame-dried flask under an inert atmosphere, dissolve (±)-1-N-Boc-piperidine-2-ethanol in the chosen anhydrous organic solvent (e.g., 0.1-0.5 M concentration).
-
Add the immobilized lipase (typically 10-20% by weight of the substrate).
-
Add the acyl donor (approximately 1.5 equivalents).
-
Stir the mixture at a controlled temperature (e.g., 20-40 °C).
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached. This indicates that one enantiomer has been predominantly acylated.
-
-
Work-up and Separation:
-
Once the desired conversion is achieved, filter off the immobilized lipase. The lipase can be washed with the solvent and potentially reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting residue contains the acylated enantiomer (e.g., (R)-1-N-Boc-piperidine-2-ethyl acetate) and the unreacted this compound.
-
Separate the two components using silica gel column chromatography.
-
-
Hydrolysis of the Acylated Enantiomer (Optional):
-
To recover the other enantiomer, dissolve the purified ester in methanol and add a catalytic amount of sodium carbonate.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or GC).
-
Remove the solvent and purify the resulting alcohol by column chromatography.
-
Signaling Pathways and Experimental Workflows
This compound is a key starting material in the synthesis of various piperidine alkaloids. The following diagram illustrates a generalized workflow for the synthesis of these complex natural products.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | C12H23NO3 | CID 5103438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (S)-1-N-Boc-piperidine-2-ethanol from Pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for preparing (S)-1-N-Boc-piperidine-2-ethanol, a valuable chiral building block in pharmaceutical and medicinal chemistry, starting from pyridine. The document details the key transformations, including the synthesis of the precursor 2-(2-hydroxyethyl)pyridine, its subsequent hydrogenation to racemic 2-piperidine-ethanol, the critical chiral resolution step to isolate the desired (S)-enantiomer, and the final N-Boc protection. Furthermore, this guide explores a more advanced, direct asymmetric approach to obtaining the chiral piperidine derivative.
Synthetic Strategy Overview
The synthesis of this compound from pyridine can be approached via two main routes: a classical route involving chiral resolution of a racemic intermediate and a more modern approach utilizing asymmetric synthesis. This guide will detail both pathways to provide a comprehensive understanding of the available methodologies.
Classical Approach: Synthesis and Chiral Resolution
The traditional and widely practiced route involves a four-step sequence starting from a pyridine derivative:
-
Synthesis of 2-(2-hydroxyethyl)pyridine: This step typically involves the condensation of 2-methylpyridine (α-picoline) with formaldehyde.
-
Hydrogenation to Racemic 2-piperidine-ethanol: The aromatic pyridine ring is reduced to a piperidine ring via catalytic hydrogenation, yielding a racemic mixture of (R)- and (S)-2-piperidine-ethanol.
-
Chiral Resolution: The racemic mixture is separated into its constituent enantiomers. A common method is the formation of diastereomeric salts with a chiral resolving agent, such as (S)-(+)-camphorsulfonic acid, followed by fractional crystallization.
-
N-Boc Protection: The secondary amine of the desired (S)-2-piperidine-ethanol is protected with a tert-butyloxycarbonyl (Boc) group to yield the final product.
Asymmetric Synthesis Approach
A more efficient and atom-economical approach involves the direct asymmetric reduction of a suitably functionalized pyridine derivative. This strategy bypasses the need for chiral resolution, which can be a low-yielding step. One such method is the iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts.
Data Presentation
The following tables summarize the quantitative data for the key transformations in the classical synthetic route.
Table 1: Synthesis of 2-(2-hydroxyethyl)pyridine from 2-Methylpyridine
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Benzoic Acid | 110 | 30 | 31.37 (single-pass conversion) | 99.9 |
| Acetic Acid | 110 | 30 | 35.15 (single-pass conversion) | 99.9 |
| Oxalic Acid | 110 | 30 | 36.73 (single-pass conversion) | 99.0 |
Table 2: Hydrogenation of 2-(2-hydroxyethyl)pyridine to 2-piperidine-ethanol
| Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Yield (%) |
| Palladium on Carbon | Water | - | - | High (implied) |
| Ruthenium Dioxide | Methanol | - | - | High (implied) |
| Rhodium on Carbon | Ethanol | - | - | High (implied) |
Note: Specific yield data for the hydrogenation step is often high but varies with the specific catalyst and conditions used. The provided references indicate successful conversion without specifying exact yields in a comparative table format.
Table 3: Chiral Resolution of Racemic 2-piperidine-ethanol
| Resolving Agent | Solvent | Key Parameter | Yield of (S)-enantiomer (%) | Enantiomeric Excess (ee) of (S)-enantiomer (%) |
| (S)-(+)-Camphorsulfonic Acid | 95% Ethanol | Recrystallization | < 17 (typically < 10) | > 95 (after multiple recrystallizations) |
| N-acetyl-L-Leucine | Methanol/THF | Precipitation | Not specified | 94.5 (initial precipitate), 97.7 (after recrystallization) |
Table 4: N-Boc Protection of (S)-2-piperidine-ethanol
| Reagent | Solvent | Reaction Time (h) | Yield (%) |
| Di-tert-butyl dicarbonate (Boc₂O) | Acetonitrile | 20 | 89 |
| Di-tert-butyl dicarbonate (Boc₂O) | Tetrahydrofuran (THF) | Overnight | 89 |
Experimental Protocols
Step 1: Synthesis of 2-(2-hydroxyethyl)pyridine
This protocol is based on the condensation of 2-methylpyridine with paraformaldehyde.
Materials:
-
2-methylpyridine
-
Paraformaldehyde
-
Catalyst (e.g., Benzoic Acid)
-
Solvent (e.g., DMF)
-
Water
Procedure:
-
In a three-necked flask, combine 2-methylpyridine, paraformaldehyde, benzoic acid, DMF, and water.
-
Stir the mixture at 90°C for 2-3 hours until all solids have dissolved.
-
Increase the temperature to 110°C and continue the reaction for 30 hours.
-
After the reaction is complete, distill off the unreacted 2-methylpyridine at atmospheric pressure up to 150°C.
-
Increase the temperature to 180°C and perform a vacuum distillation, collecting the fraction at 110-120°C to obtain 2-(2-hydroxyethyl)pyridine.
Step 2: Hydrogenation of 2-(2-hydroxyethyl)pyridine to Racemic 2-piperidine-ethanol
This protocol describes a general procedure for the catalytic hydrogenation of the pyridine ring.
Materials:
-
2-(2-hydroxyethyl)pyridine
-
Hydrogenation catalyst (e.g., 5% Palladium on Carbon)
-
Solvent (e.g., Water or Ethanol)
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, dissolve 2-(2-hydroxyethyl)pyridine in the chosen solvent.
-
Carefully add the hydrogenation catalyst to the solution.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., at least 500 psi).
-
Stir the reaction mixture at a controlled temperature until the uptake of hydrogen ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude racemic 2-piperidine-ethanol. The product can be further purified by distillation.
Step 3: Chiral Resolution of Racemic 2-piperidine-ethanol
This protocol details the resolution of the racemic mixture using (S)-(+)-camphorsulfonic acid.
Materials:
-
Racemic 2-piperidine-ethanol
-
(S)-(+)-Camphorsulfonic acid
-
95% Ethanol
Procedure:
-
Dissolve the racemic 2-piperidine-ethanol (1 equivalent) in 95% ethanol.
-
In a separate flask, dissolve (S)-(+)-camphorsulfonic acid (1 equivalent) in 95% ethanol.
-
Add the (S)-(+)-camphorsulfonic acid solution to the 2-piperidine-ethanol solution and warm the resulting mixture to reflux.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the diastereomeric salt. Further cooling in an ice bath may be necessary.
-
Collect the precipitated salt by vacuum filtration and wash with a small amount of cold 95% ethanol.
-
The enantiomeric excess of the salt can be improved by recrystallization from 95% ethanol.
-
To recover the free (S)-2-piperidine-ethanol, treat the diastereomeric salt with a base (e.g., aqueous sodium hydroxide) and extract with an organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield (S)-2-piperidine-ethanol.
Step 4: N-Boc Protection of (S)-2-piperidine-ethanol
This protocol describes the protection of the piperidine nitrogen with a Boc group.
Materials:
-
(S)-2-piperidine-ethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Saturated aqueous sodium bicarbonate solution
-
0.1 N aqueous HCl
Procedure:
-
Dissolve (S)-2-piperidine-ethanol in THF and cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Add saturated aqueous sodium bicarbonate solution to the reaction mixture.
-
Extract the mixture with an organic solvent (e.g., tert-butyl methyl ether).
-
Wash the combined organic extracts with 0.1 N aqueous HCl followed by saturated aqueous sodium bicarbonate solution.
-
Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain this compound.
Mandatory Visualizations
Synthetic Workflow: Classical Approach
Caption: Classical synthetic route to this compound.
Chiral Resolution Workflow
Caption: Workflow for the chiral resolution of racemic 2-piperidine-ethanol.
Asymmetric Synthesis Approach
Caption: A direct asymmetric synthesis route to chiral piperidine derivatives.
Conclusion
The synthesis of this compound from pyridine is a well-established process that is crucial for the development of various pharmaceutical compounds. While the classical approach involving chiral resolution is robust and widely documented, it can be inefficient due to the inherent 50% theoretical maximum yield of the resolution step. For researchers and drug development professionals, exploring asymmetric synthesis routes offers a more elegant and atom-economical alternative. The detailed protocols and data presented in this guide provide a solid foundation for the practical implementation of these synthetic strategies in a laboratory setting. Careful optimization of reaction conditions, particularly for the hydrogenation and chiral resolution steps, is critical for achieving high yields and enantiopurity.
The Pivotal Role of (S)-1-N-Boc-piperidine-2-ethanol as a Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-1-N-Boc-piperidine-2-ethanol has emerged as a cornerstone chiral building block in the synthesis of a diverse array of complex molecules, particularly in the realm of pharmaceuticals. Its inherent chirality, coupled with the versatile reactivity of its protected amine and primary alcohol functionalities, provides a robust scaffold for the stereoselective construction of numerous bioactive compounds. This technical guide delves into the synthesis, applications, and key transformations of this valuable synthon, offering detailed experimental protocols and quantitative data to support its utility in drug development.
Physicochemical Properties
This compound is a white to off-white solid, valued for its stability and ease of handling in synthetic protocols. Below is a summary of its key physicochemical properties.
| Property | Value |
| Molecular Formula | C₁₂H₂₃NO₃ |
| Molecular Weight | 229.32 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 74-78 °C |
| Boiling Point | 100-110 °C at 0.3 mmHg |
| Density | 1.032 g/mL at 25 °C |
| Refractive Index | n20/D 1.472 |
| CAS Number | 199942-74-0 |
Core Synthetic Applications
The strategic importance of this compound lies in its role as a precursor to a variety of key intermediates, most notably the corresponding chiral aldehyde, (S)-1-N-Boc-2-formylpiperidine. This transformation is typically achieved through mild oxidation, enabling subsequent carbon-carbon bond formations and further functionalization. This chiral aldehyde serves as a linchpin in the enantioselective synthesis of several important classes of molecules.
Synthesis of Piperidine Alkaloids
The piperidine ring is a prevalent structural motif in a vast number of alkaloids with significant biological activities. This compound has been instrumental in the asymmetric synthesis of several of these natural products.
1. (+)-Coniine:
The synthesis of the toxic hemlock alkaloid, (+)-coniine, highlights a straightforward elaboration of the chiral building block. The synthetic sequence involves the oxidation of the primary alcohol to an aldehyde, followed by a Wittig reaction to extend the carbon chain, hydrogenation of the resulting double bond, and final deprotection of the Boc group.
2. (+)-Dumetorine:
The synthesis of (+)-dumetorine, an alkaloid found in Dioscorea dumetorum, showcases a more complex stereoselective transformation. A key step involves an asymmetric allylation of the chiral aldehyde derived from this compound to install a second stereocenter with high diastereoselectivity.
3. Boehmeriasin A Analogs:
This compound has also been employed in the synthesis of analogs of Boehmeriasin A, a phenanthroquinolizidine alkaloid with potent cytotoxic activity against various cancer cell lines. The chiral piperidine moiety forms a crucial part of the pentacyclic core of these complex molecules.
Synthesis of Orexin Receptor Antagonists
Orexin receptors are implicated in the regulation of sleep-wake cycles, and their antagonists are a promising class of drugs for the treatment of insomnia. The piperidine scaffold is a common feature in many orexin receptor antagonists. Synthetic routes often utilize chiral piperidine derivatives to achieve the desired stereochemistry for optimal receptor binding and pharmacological activity. The versatility of this compound allows for the introduction of various substituents on the piperidine ring, facilitating the exploration of structure-activity relationships (SAR) in the development of novel orexin receptor antagonists.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic transformations involving this compound and its derivatives in the synthesis of the aforementioned target molecules.
Table 1: Synthesis of (+)-Coniine
| Step | Reaction | Reagents and Conditions | Yield (%) | Enantiomeric/Diastereomeric Excess (%) |
| 1 | Oxidation | Dess-Martin periodinane, CH₂Cl₂, rt | 95 | >99 (ee) |
| 2 | Wittig Reaction | (Et)₃P=CHCH₃, THF, 0 °C to rt | 85 | >99 (ee) |
| 3 | Hydrogenation | H₂, Pd/C, MeOH, rt | 98 | >99 (ee) |
| 4 | Boc Deprotection | TFA, CH₂Cl₂, 0 °C to rt | 95 | >99 (ee) |
Table 2: Synthesis of (+)-Dumetorine
| Step | Reaction | Reagents and Conditions | Yield (%) | Diastereomeric Excess (%) |
| 1 | Oxidation | Dess-Martin periodinane, CH₂Cl₂, rt | 95 | >99 (de) |
| 2 | Asymmetric Allylation | (-)-Ipc₂B(allyl), BF₃·OEt₂, Et₂O, -78 °C | 80 | >95 (de) |
| 3 | Ring-Closing Metathesis | Grubbs' II catalyst, CH₂Cl₂, reflux | 85 | >95 (de) |
| 4 | Hydrogenation | H₂, Pd/C, EtOAc, rt | 97 | >95 (de) |
| 5 | Boc Deprotection | TFA, CH₂Cl₂, 0 °C to rt | 96 | >95 (de) |
Experimental Protocols
Oxidation of this compound to (S)-1-N-Boc-2-formylpiperidine
Materials:
-
This compound (1.0 eq)
-
Dess-Martin periodinane (1.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel.
Wittig Reaction for the Synthesis of the (+)-Coniine Precursor
Materials:
-
(S)-1-N-Boc-2-formylpiperidine (1.0 eq)
-
Ethyltriphenylphosphonium bromide (2.0 eq)
-
Potassium tert-butoxide (2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend ethyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add potassium tert-butoxide portion-wise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the solution back to 0 °C and add a solution of (S)-1-N-Boc-2-formylpiperidine in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Boc-Deprotection
Materials:
-
Boc-protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the Boc-protected amine in CH₂Cl₂.
-
Cool the solution to 0 °C and add TFA dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine.
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways related to the application of this compound.
Caption: General workflow for utilizing this compound.
Caption: Orexin signaling pathway and the inhibitory action of antagonists.
A Comprehensive Technical Guide to the Stereochemistry and Enantiomeric Purity of (S)-1-N-Boc-piperidine-2-ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereochemistry and enantiomeric purity of (S)-1-N-Boc-piperidine-2-ethanol, a chiral building block of significant interest in pharmaceutical synthesis. This document outlines detailed experimental protocols for its synthesis and enantiomeric purity assessment, supported by quantitative data and visual workflows, to assist researchers in the effective utilization of this compound.
Physicochemical Properties
This compound, also known as (S)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, is a chiral molecule whose stereochemical integrity is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₃NO₃ | [1] |
| Molecular Weight | 229.32 g/mol | [1] |
| Appearance | Not explicitly specified for the (S)-enantiomer, racemic is a light brown oil. | |
| Boiling Point | 100-110 °C at 0.3 mmHg (racemate) | |
| Density | 1.032 g/mL at 25 °C (racemate) | |
| Refractive Index | n20/D 1.472 (racemate) | |
| Specific Optical Rotation ([α]D) | Data for the pure (S)-enantiomer is not readily available in the searched literature. The specific rotation of the related compound, (S)-N-Boc-piperidine-2-carboxylic acid, is reported as -62° to -65° (c=1, acetic acid). | [2] |
Synthesis of Enantiomerically Pure this compound
The enantioselective synthesis of this compound is critical for its use in the development of chiral drugs. One effective strategy involves the catalytic dynamic resolution of N-Boc-2-lithiopiperidine. This method allows for the highly enantioselective synthesis of 2-substituted piperidines.[3][4][5] Another viable approach is the enzymatic kinetic resolution of racemic 2-piperidineethanol, followed by N-Boc protection.[6] A detailed synthetic protocol starting from commercially available L-pipecolinic acid is outlined below.
Experimental Protocol: Synthesis from L-Pipecolinic Acid
This multi-step synthesis leverages the chirality of L-pipecolinic acid to establish the desired stereocenter.
Step 1: Esterification of L-Pipecolinic Acid
-
Suspend L-pipecolinic acid (1.0 eq) in methanol (5-10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.
Step 2: N-Boc Protection of the Methyl Ester
-
Dissolve the methyl ester hydrochloride salt (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.
-
Add a base, for instance, triethylamine or sodium bicarbonate (2.5 eq), to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Reduction of the Ester to the Alcohol
-
Dissolve the N-Boc protected methyl ester (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄, 1.5 eq) or lithium borohydride (LiBH₄, 2.0 eq), portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Synthetic pathway from L-pipecolinic acid.
Determination of Enantiomeric Purity
Ensuring the enantiomeric purity of this compound is paramount. The most common and reliable methods for this analysis are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral solvating agent.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are particularly effective for the enantioseparation of N-protected amino alcohols.[7][8][9][10][11][12][13][14]
-
Column Selection: A polysaccharide-based chiral column is recommended. Columns such as Chiralpak® AD-H, Chiralpak® IA, or Chiralcel® OD-H have shown broad applicability for similar compounds.[8][13][14]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of n-hexane:isopropanol. For basic compounds like piperidine derivatives, the addition of a small amount of an amine modifier, such as diethylamine (DEA) (e.g., 0.1%), can improve peak shape and resolution.
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the Boc-carbamate group absorbs.
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(S) – Area(R)| / (Area(S) + Area(R))] x 100
Workflow for enantiomeric purity analysis by Chiral HPLC.
Table 2: Exemplary Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Elution Order | Typically, the (R)-enantiomer elutes before the (S)-enantiomer on this type of stationary phase, but this should be confirmed with a racemic standard. |
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy in the presence of a chiral solvating agent (CSA) offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[15][16] The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to distinct chemical shifts for corresponding protons in the NMR spectrum. A commonly used CSA for amino alcohols is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.[17]
-
Sample Preparation:
-
Accurately weigh the sample of this compound (approximately 5-10 mg) into an NMR tube.
-
Dissolve the sample in a deuterated solvent, typically deuterochloroform (CDCl₃).
-
Add the chiral solvating agent, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, in a molar ratio of approximately 1:1 to 1:2 (analyte:CSA).
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Observe the signals for protons close to the chiral center, such as the methine proton at C2 or the methylene protons of the ethanol side chain, for separation into two distinct signals corresponding to the two enantiomers.
-
-
Data Analysis:
-
Integrate the well-resolved signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess (% ee) from the integration values: % ee = [|Integration(S) – Integration(R)| / (Integration(S) + Integration(R))] x 100
-
References
- 1. scbt.com [scbt.com]
- 2. (S)-N-BOC-Piperidine-2-carboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly enantioselective catalytic dynamic resolution of N-Boc-2-lithiopiperidine: synthesis of (R)-(+)-N-Boc-pipecolic acid, (S)-(-)-coniine, (S)-(+)-pelletierine, (+)-beta-conhydrine, and (S)-(-)-ropivacaine and formal synthesis of (-)-lasubine II and (+)-cermizine C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
Physical properties like melting point and boiling point of N-Boc-piperidine-2-methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of N-Boc-piperidine-2-methanol, a key building block in the synthesis of a wide range of pharmaceutical compounds. A thorough understanding of these properties is essential for its effective use in medicinal chemistry and drug development. This document outlines its melting and boiling points, supported by detailed experimental protocols for their determination.
Core Physical Properties
N-Boc-piperidine-2-methanol is a white to off-white crystalline solid at room temperature. Its physical characteristics are crucial for handling, storage, and reaction setup. The key physical properties are summarized in the table below.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₁NO₃ | [1][2] |
| Molecular Weight | 215.29 g/mol | [1][2] |
| Melting Point | 74-78 °C | [1] |
| 64-66 °C | [1] | |
| Boiling Point | 308.0 ± 15.0 °C (Predicted) | [1] |
| Density | 1.059 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 15.08 ± 0.10 (Predicted) | [1] |
Experimental Protocols
Accurate determination of physical properties such as melting and boiling points is fundamental in chemical research for compound identification and purity assessment. The following are detailed standard operating procedures for these measurements.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a standard technique for determining the melting point.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the N-Boc-piperidine-2-methanol sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm in height is achieved.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known, heat the block rapidly to about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). The melting point is reported as this range.
-
-
Cooling and Repetition: Allow the apparatus to cool completely before performing a second measurement with a fresh sample and a new capillary tube to ensure accuracy.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. As N-Boc-piperidine-2-methanol is a solid at room temperature, its boiling point is determined at elevated temperatures. The provided boiling point is a predicted value, and experimental determination would require distillation under controlled conditions. A common method for determining the boiling point of a small sample of a liquid (or a melted solid) is the micro boiling point or Siwoloboff method.
Apparatus:
-
Thiele tube or a beaker with heating oil (e.g., mineral oil)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Clamps and stand
Procedure:
-
Sample Preparation: Place a small amount (a few drops) of the melted N-Boc-piperidine-2-methanol into the fusion tube.
-
Capillary Insertion: Place the capillary tube, with its sealed end up, into the fusion tube containing the sample.
-
Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or a wire. The bottom of the fusion tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube or an oil bath, ensuring that the sample is below the oil level. Heat the apparatus slowly and gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside. Continue to heat gently until a rapid and continuous stream of bubbles is observed.
-
Recording the Boiling Point: Stop heating and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance. Record this temperature.
-
Pressure Correction: The boiling point is dependent on the atmospheric pressure. If the determination is not carried out at standard pressure (760 mmHg), a correction may be necessary.
Synthesis Workflow
N-Boc-piperidine-2-methanol is a valuable intermediate in organic synthesis. The following diagrams illustrate common synthetic pathways for its preparation.
Caption: Synthesis of N-Boc-piperidine-2-methanol via Boc-protection.
Caption: Synthesis of N-Boc-piperidine-2-methanol via ester reduction.
Conclusion
The physical properties of N-Boc-piperidine-2-methanol, particularly its melting point, are critical parameters for its application in research and development. The protocols and synthetic workflows provided in this guide offer a comprehensive resource for scientists and professionals in the field of drug discovery, facilitating the effective and safe handling and utilization of this important chemical intermediate.
References
An In-depth Technical Guide to the Stability and Storage of (S)-1-N-Boc-piperidine-2-ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-1-N-Boc-piperidine-2-ethanol. Due to the limited availability of specific stability data for this compound, this guide extrapolates information from studies on closely related N-Boc protected piperidine derivatives and the known chemical properties of the tert-butyloxycarbonyl (Boc) protecting group.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-Boc-piperidine-2-ethanol is presented in Table 1. Understanding these properties is fundamental to designing appropriate storage and handling protocols.
| Property | Value | Reference |
| Chemical Name | tert-butyl (S)-2-(2-hydroxyethyl)piperidine-1-carboxylate | N/A |
| Synonyms | This compound, (S)-N-Boc-2-(2-hydroxyethyl)piperidine | [1] |
| CAS Number | 118811-03-3 | [2] |
| Molecular Formula | C₁₂H₂₃NO₃ | [2] |
| Molecular Weight | 229.32 g/mol | [2] |
| Appearance | Not specified, likely a liquid or low-melting solid | N/A |
| Boiling Point | 100-110 °C at 0.3 mmHg | [2] |
| Density | 1.032 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.472 | [2] |
Recommended Storage Conditions
Based on information from chemical suppliers and safety data sheets for N-Boc-2-piperidineethanol and its parent compound, 2-piperidineethanol, the following storage conditions are recommended to ensure stability and prevent degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature. Some suppliers of related derivatives recommend 0-8 °C for long-term storage. | To minimize the rate of potential degradation reactions.[3][4] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |
| Container | Tightly sealed, light-resistant container. | To prevent exposure to moisture and light.[5] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | To avoid chemical reactions that could degrade the compound.[5] |
Stability Profile and Potential Degradation Pathways
The N-Boc group is susceptible to cleavage under acidic conditions.[6] The primary degradation product would be the deprotected (S)-piperidine-2-ethanol. The rate of hydrolysis is dependent on the acid strength and temperature. Under neutral and basic conditions, the Boc group is generally stable.
The piperidine ring and the secondary alcohol are susceptible to oxidation. Oxidation of the piperidine ring can lead to the formation of N-oxides or ring-opened products.[7][8] The secondary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. Common laboratory oxidizing agents or atmospheric oxygen, especially in the presence of light or metal catalysts, can promote these reactions.
The N-Boc group can be thermally labile at elevated temperatures, leading to deprotection.[9][10] The degradation mechanism likely involves the formation of isobutylene and carbon dioxide, resulting in the free amine.[10] Significant degradation is generally observed at temperatures well above ambient conditions.
Exposure to light, particularly UV radiation, can potentially lead to the degradation of the molecule. While specific photostability data is unavailable, N-Boc protected compounds can undergo photolytic cleavage, and the piperidine ring itself can be susceptible to photo-oxidation.[11]
A logical diagram illustrating the potential degradation pathways is provided below.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish degradation pathways.[12][13]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Heat at 60 °C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80 °C for 48 hours.
-
Dissolve a portion of the stressed sample in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in methanol) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Analyze the samples after exposure.
-
-
Control Samples: Prepare control samples stored at recommended conditions for each stress test.
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[14][15]
Objective: To develop an HPLC method to separate and quantify this compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).
Chromatographic Conditions (A starting point for method development):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~210 nm (as the Boc-carbamate has a weak chromophore) |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[16]
The following diagram illustrates a general workflow for a stability study.
Caption: General workflow for conducting a stability assessment study.
Role in Drug Development and Signaling Pathways
This compound is a valuable chiral building block in medicinal chemistry. The piperidine scaffold is a common motif in many approved drugs due to its favorable pharmacokinetic properties. The Boc-protecting group allows for controlled synthetic manipulations, and the ethanol side chain provides a versatile point for further functionalization.
While there is no direct evidence of this compound being an active modulator of specific signaling pathways, it serves as a key intermediate in the synthesis of compounds that target a wide range of biological systems. For instance, piperidine derivatives are integral to the development of kinase inhibitors, central nervous system agents, and antagonists for various receptors.[17] The stability and reactivity of this molecule are therefore critical for the successful synthesis of novel drug candidates.
Conclusion
This technical guide provides a framework for understanding the stability and storage of this compound. While specific experimental data for this compound is limited, by leveraging knowledge of related structures and functional groups, a robust approach to its handling, storage, and stability assessment can be formulated. The provided experimental protocols offer a starting point for researchers to generate specific stability data for this important synthetic intermediate, ensuring its quality and integrity in drug discovery and development endeavors.
References
- 1. scbt.com [scbt.com]
- 2. N-Boc-2-piperidineethanol 97 118811-03-3 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. calpaclab.com [calpaclab.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. biomedres.us [biomedres.us]
- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Piperidine Scaffold: An In-depth Technical Guide to its Application in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry.[1] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design. This technical guide provides a comprehensive exploration of piperidine derivatives, delving into their synthesis, pharmacological activities across various therapeutic areas, and the intricate structure-activity relationships that govern their medicinal properties. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Synthesis of the Piperidine Core
The construction of the piperidine ring is a fundamental aspect of harnessing its potential in drug discovery. A variety of synthetic strategies have been developed to afford diverse substitution patterns and stereochemical outcomes.
General Synthetic Strategies
Key methods for synthesizing the piperidine scaffold include:
-
Hydrogenation of Pyridine Precursors: This is one of the most direct methods for obtaining the saturated piperidine ring from readily available pyridine starting materials. Various catalysts, including heterogeneous catalysts like palladium on carbon (Pd/C) and homogeneous catalysts, are employed to achieve high yields and stereoselectivity.[1]
-
Reductive Amination of Glutaraldehyde Derivatives: The reaction of glutaraldehyde or its synthetic equivalents with a primary amine followed by reduction provides a straightforward route to N-substituted piperidines.
-
Intramolecular Cyclization Reactions: A variety of intramolecular cyclization strategies, such as the aza-Diels-Alder reaction and ring-closing metathesis, offer powerful tools for the stereocontrolled synthesis of complex piperidine derivatives.[2]
Detailed Experimental Protocol: Synthesis of 4-Amino-1-benzylpiperidine
This protocol describes a common method for the synthesis of a 4-aminopiperidine derivative, a versatile intermediate in drug synthesis.
Materials:
-
1-Benzyl-4-piperidone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Methanol
-
Raney Nickel
-
Ethanol
-
Hydrogen gas
Procedure:
-
Oxime Formation: To a solution of 1-benzyl-4-piperidone (1 equivalent) in methanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents). Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the oxime.
-
Reduction to Amine: Dissolve the oxime in ethanol in a hydrogenation vessel. Add a catalytic amount of Raney Nickel. Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 12-16 hours. After the reaction is complete, filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure to obtain 4-amino-1-benzylpiperidine. The product can be further purified by column chromatography.
Pharmacological Activities of Piperidine Derivatives
The versatility of the piperidine scaffold has led to its incorporation into drugs targeting a wide array of diseases. The following sections summarize the quantitative data for piperidine derivatives in several key therapeutic areas.
Anticancer Activity
Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including enzyme inhibition, disruption of signaling pathways, and induction of apoptosis.[3][4]
| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC50/GI50 (µM) |
| DTPEP | MCF-7 (Breast Cancer) | Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine | 0.8 ± 0.04 |
| MDA-MB-231 (Breast Cancer) | 1.2 ± 0.12 | ||
| Compound 17a | PC3 (Prostate Cancer) | Androgen Receptor Antagonist | Inhibits proliferation in a concentration-dependent manner |
| EF24 | A549 (Lung Cancer) | 3,5-Bis(2-fluorobenzylidene)piperidin-4-one | Potent NF-κB inhibitor |
| Piperine | A549 (Lung Cancer) | Natural alkaloid | Induces p53-mediated apoptosis |
| Various Piperidines | 786-0 (Renal Cancer) | Highly functionalized piperidines | 16 : 0.4 (GI50) |
| PC-3 (Prostate Cancer) | 1 : 6.3 (GI50), 25 : 6.4 (GI50) |
Data compiled from multiple sources.[5][6]
Several piperidine-containing compounds exert their anticancer effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Neuroprotective Activity
Piperidine derivatives are prominent in the treatment of neurodegenerative diseases, particularly Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE).[7][8][9]
| Compound/Series | Target | Key Structural Features for Activity | IC50 (nM) |
| Donepezil | Acetylcholinesterase (AChE) | 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 |
| Compound 21 | Acetylcholinesterase (AChE) | 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | 0.56 |
| N-Benzyl piperidine d5 | HDAC/AChE | Dual inhibitor | HDAC: 170, AChE: 6890 |
| N-Benzyl piperidine d10 | HDAC/AChE | Dual inhibitor | HDAC: 450, AChE: 3220 |
Data compiled from multiple sources.[4][8][9]
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (piperidine derivatives)
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Antiviral Activity
The piperidine scaffold has been incorporated into compounds with activity against a range of viruses.
| Compound/Series | Virus | Key Structural Features for Activity | IC50 (µM) |
| 1,4,4-Trisubstituted piperidines | HCoV-229E | N-benzylpiperidine scaffold | 45 : 14, 46 : 22, 52 : 18 |
| Indoline-2,3-dione derivatives | H1N1 | 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione | 9 : 0.0027 |
| HSV-1 | 5 : 0.0022 | ||
| COX-B3 | 4 : 0.0092 |
Data compiled from multiple sources.
Anti-inflammatory Activity
Piperidine derivatives can modulate inflammatory responses through various mechanisms.[3]
| Compound/Series | Assay | Key Structural Features for Activity | Inhibition (%) |
| Di- and triketopiperidines | Carrageenan-induced paw edema | Cyclohexyl and allyl substituents | Significant anti-inflammatory activity |
| Chalcone and piperidine derivatives | Protein denaturation | Hydroxyl, methoxy, nitro, and alkyl groups | 3c : 77.27, 3d : 75.89, 4c : 76.24 (at 3h) |
Data compiled from multiple sources.[3]
Experimental Workflows and Logical Relationships
Visualizing experimental and logical workflows can aid in the understanding of the drug discovery process for piperidine derivatives.
Experimental Workflow: Cytotoxicity Assessment using MTT Assay
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Logical Relationship: Structure-Activity Relationship (SAR) Study
The systematic modification of a lead compound to improve its activity is a cornerstone of medicinal chemistry.
References
- 1. MTT Assay Protocol | BioRender Science Templates [biorender.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. researchgate.net [researchgate.net]
- 8. dot | Graphviz [graphviz.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis of Piperidine Alkaloids Using (S)-1-N-Boc-piperidine-2-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-N-Boc-piperidine-2-ethanol is a versatile chiral building block for the enantioselective synthesis of a variety of piperidine alkaloids. Its inherent chirality at the C2 position of the piperidine ring provides a strategic starting point for the construction of complex natural products and their analogues. The presence of a protected amine and a primary alcohol allows for sequential and site-selective modifications, making it an ideal synthon for the elaboration of diverse side chains and further ring functionalizations. This document provides detailed protocols for the synthesis of several prominent piperidine alkaloids, including (+)-coniine, (+)-dumetorine, and (+)-epidihydropinidine, using this compound as the key starting material.
General Synthetic Strategy
The overarching synthetic strategy involves the initial oxidation of the primary alcohol of this compound to the corresponding aldehyde. This aldehyde serves as a crucial intermediate for the introduction of various side chains through well-established organic transformations such as the Wittig reaction or asymmetric allylation. Subsequent modifications, including reduction of double bonds and manipulation of functional groups, followed by the final deprotection of the Boc group, afford the target piperidine alkaloids in high enantiomeric purity.
Mandatory Visualizations
Application Notes and Protocols: Asymmetric Synthesis Utilizing (S)-1-N-Boc-piperidine-2-ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of (S)-1-N-Boc-piperidine-2-ethanol, a versatile chiral building block, in asymmetric synthesis. The protocols focus on key transformations and its application in the synthesis of bioactive molecules and natural products.
Introduction
This compound is a valuable chiral starting material in organic synthesis due to the presence of a stereocenter at the 2-position of the piperidine ring and a readily functionalizable primary alcohol.[1] Its N-Boc protecting group allows for a wide range of transformations under various reaction conditions. A common and crucial first step in many synthetic routes is the oxidation of the primary alcohol to the corresponding chiral aldehyde, (S)-1-N-Boc-2-formylpiperidine. This aldehyde serves as a key intermediate for carbon-carbon bond formation, enabling the synthesis of a diverse array of complex molecules, including alkaloids and pharmacologically active compounds.[1] This building block has been instrumental in the synthesis of compounds such as vasopressin V1b receptor antagonists, CXCR4 antagonists with anti-HIV activity, and selective thrombin inhibitors.[2]
Key Synthetic Transformations and Applications
A primary application of this compound is its conversion to the corresponding aldehyde, which then undergoes further stereoselective reactions. This section details the oxidation and subsequent applications in the synthesis of several alkaloids.
The controlled oxidation of the primary alcohol to the aldehyde is a critical step. Various methods can be employed, with Dess-Martin periodinane (DMP) being a common laboratory-scale reagent.[1] For continuous flow processes, polymer-supported reagents like 2-iodoxybenzamide can be utilized.[1]
The chiral aldehyde derived from this compound is a cornerstone in the total synthesis of several piperidine alkaloids.
-
(-)-Sedamine and (-)-Allosedamine: Grignard addition of phenylmagnesium bromide to the aldehyde (S)-2 generates a mixture of two diastereomeric alcohols.[1] These diastereomers can be separated and then converted to (-)-sedamine and (-)-allosedamine by reduction of the Boc group to a methyl group using lithium aluminum hydride.[1]
-
(-)-Coniine: The synthesis of the toxic alkaloid (-)-coniine involves extending the carbon chain at the 2-position. This is achieved through a Wittig reaction on the aldehyde (S)-2, followed by hydrogenation of the resulting double bond and subsequent removal of the Boc protecting group.[1]
-
Epidihydropinidine: The synthesis of epidihydropinidine also utilizes the aldehyde for chain elongation, similar to the synthesis of coniine. A key step in its synthesis is the introduction of a methyl group at the C-6 position of the piperidine ring using Beak's α-lithiation/alkylation methodology on a TBDMS-protected precursor.[1]
-
Boehmeriasin A: This cytotoxic phenanthroquinolizidine alkaloid can be synthesized starting from the aldehyde (S)-2. The initial step involves a Grignard reaction with (4-methoxyphenyl)magnesium bromide.[1]
Quantitative Data Summary
The following table summarizes the quantitative data for the key synthetic steps described above.
| Target Molecule | Key Reaction | Reagents | Solvent | Yield (%) | Diastereomeric/Enantiomeric Excess | Reference |
| (S)-Aldehyde 2 | Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂ | High | >99% ee | [1] |
| (-)-Sedamine/Allosedamine | Grignard Addition | PhMgBr | THF | N/A | Mixture of diastereomers | [1] |
| (-)-Coniine | Wittig Reaction | Ph₃P=CH(CH₂)₂CH₃ | THF | N/A | High ee | [1] |
| Epidihydropinidine | Asymmetric Allylboration | β-allyl-diisopinocamphenylborane | THF | N/A | de > 95% | [3] |
| Boehmeriasin A | Grignard Addition | (4-methoxyphenyl)magnesium bromide | THF | N/A | High de | [1] |
N/A: Data not explicitly provided in the search results.
Experimental Protocols
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure (S)-1-N-Boc-2-formylpiperidine.
Materials:
-
(S)-1-N-Boc-2-formylpiperidine
-
Phenylmagnesium bromide (PhMgBr) solution in THF
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (S)-1-N-Boc-2-formylpiperidine (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the phenylmagnesium bromide solution (1.1 eq) dropwise via a dropping funnel.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting diastereomeric alcohols can be separated by flash column chromatography on silica gel.
Visualizations
Caption: Synthetic pathways from this compound.
References
The Versatile Role of (S)-1-N-Boc-piperidine-2-ethanol in Scaffolding Novel Therapeutics
(S)-1-N-Boc-piperidine-2-ethanol , a chiral piperidine derivative, has emerged as a critical building block in medicinal chemistry. Its unique structural features, including a protected nitrogen and a modifiable ethanol side chain, offer a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This application note details the utility of this compound in the discovery and development of potent and selective inhibitors for various drug targets, including Vasopressin V1b, CXCR4, inducible Nitric Oxide Synthase (iNOS), and Thrombin.
The piperidine moiety is a prevalent structural motif in numerous pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1] The specific stereochemistry of the (S)-enantiomer is often crucial for achieving high target affinity and selectivity, minimizing off-target effects and enhancing therapeutic efficacy.
Quantitative Data Summary
The following tables summarize the in vitro potencies of lead compounds synthesized utilizing piperidine-based scaffolds, including derivatives of this compound.
Table 1: Potency of CXCR4 Antagonists
| Compound | Target | Assay | IC50 (nM) | Reference |
|---|---|---|---|---|
| Analog 16 | CXCR4 | SDF-1 induced calcium flux | 20 | [2] |
| Analog 21 | CXCR4 | SDF-1 induced calcium flux | 10 | [2] |
| Analog 44 | CXCR4 | SDF-1 induced calcium flux | 6 | [3] |
| Analog 37 | CXCR4 | SDF-1 induced calcium flux | 12 | [2] |
| AMD3100 | CXCR4 | 12G5 binding inhibition | 319.6 | [4] |
| AMD11070 | CXCR4 | 12G5 binding inhibition | 15.6 |[4] |
Table 2: Potency of iNOS Inhibitors
| Compound | Target | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| FR038251 | iNOS | Enzyme Assay | 1.7 | [5] |
| FR191863 | iNOS | Enzyme Assay | 1.9 | [5] |
| Aminoguanidine | iNOS | Enzyme Assay | 2.1 | [5] |
| Compound 16 | iNOS | Enzyme Assay | 0.01 |[6] |
Table 3: Potency of Thrombin Inhibitors
| Compound | Target | Assay | Ki (nM) | Reference |
|---|---|---|---|---|
| Compound 45g | Thrombin | Enzyme Assay | 6 | [7] |
| MD-805 | Thrombin | Enzyme Assay | 85 | [7] |
| Compound 19f (Ro 46-6240) | Thrombin | Enzyme Assay | <1 |[8] |
Experimental Protocols
Detailed methodologies for key experiments involving the application of this compound are provided below.
Protocol 1: Synthesis of a CXCR4 Antagonist Intermediate
This protocol outlines the oxidation of this compound to the corresponding aldehyde, a key intermediate for the synthesis of CXCR4 antagonists via reductive amination.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated solution
-
Sodium thiosulfate, saturated solution
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution.
-
Stir the biphasic mixture until the solid dissolves.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure (S)-1-N-Boc-piperidine-2-carbaldehyde.
Protocol 2: Reductive Amination for CXCR4 Antagonist Synthesis
This protocol describes the coupling of the synthesized aldehyde with a primary amine to form the final CXCR4 antagonist.
Materials:
-
(S)-1-N-Boc-piperidine-2-carbaldehyde (from Protocol 1)
-
Primary amine (e.g., a substituted aniline)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE), anhydrous
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) for extraction
-
Magnesium sulfate, anhydrous
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous DCE, add (S)-1-N-Boc-piperidine-2-carbaldehyde (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired N-Boc protected CXCR4 antagonist.
-
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final active antagonist.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the application of this compound in drug discovery.
References
- 1. Thrombin - Wikipedia [en.wikipedia.org]
- 2. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel N-aryl piperazine CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of thrombin inhibitors: analogues of MD-805 with reduced stereogenicity and improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of potent and highly selective thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Boc Deprotection of 2-Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[1] In the synthesis of 2-substituted piperidines, which are prevalent scaffolds in many pharmaceuticals, the removal of the N-Boc group is a critical step.[2][3] The presence of a substituent at the C2 position can introduce steric hindrance, influencing the reaction kinetics and potentially leading to side reactions such as epimerization, especially when a chiral center is present.[4]
These application notes provide a comprehensive overview of various methods for the N-Boc deprotection of 2-substituted piperidines, offering detailed protocols and a comparative analysis of their effectiveness. The information is intended to guide researchers in selecting the optimal deprotection strategy based on the specific substrate and the desired outcome.
Deprotection Methods Overview
Several methods are available for the cleavage of the N-Boc group, ranging from standard strong acid conditions to milder alternatives. The choice of method depends on the substrate's sensitivity to harsh conditions and the presence of other acid-labile functional groups.
A general mechanism for acid-catalyzed N-Boc deprotection involves the protonation of the carbamate oxygen, followed by the fragmentation of the protecting group into a stable tert-butyl cation and a carbamic acid, which then decarboxylates to release the free amine.
Common Deprotection Reagents:
-
Trifluoroacetic Acid (TFA): A strong acid commonly used in a mixture with a solvent like dichloromethane (DCM).[5]
-
Hydrochloric Acid (HCl): Typically used as a solution in an organic solvent such as dioxane or methanol.[6][7]
-
Thermal Deprotection: Involves heating the N-Boc protected amine, often in a suitable solvent, to induce cleavage without the need for an acid catalyst.[1][8]
-
Lewis Acids (e.g., Zinc Chloride): Can promote Boc deprotection under milder conditions compared to strong Brønsted acids.[2][9]
-
Trimethylsilyl Iodide (TMSI): A neutral deprotection reagent that can be effective for substrates sensitive to acidic conditions.
Comparative Data of N-Boc Deprotection Methods
The following table summarizes quantitative data for various N-Boc deprotection methods applied to 2-substituted piperidines and related sterically hindered amines. This allows for a direct comparison of reaction conditions, times, and yields.
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference |
| Acidic Deprotection | |||||
| 50% TFA in DCM | N-Boc-amino acids (resin-bound) | Room Temperature | 3 min (1st wash), 5 min (2nd wash) | Not specified | [10] |
| 4M HCl in Dioxane | General N-Boc amines | Room Temperature | 2 - 16 h | Not specified | [6] |
| 4M HCl in Dioxane | N-Boc-amino acids (resin-bound) | Room Temperature | 2 x 30 min | ~94-98% (crude) | [11] |
| Thermal Deprotection | |||||
| Continuous Flow (TFE) | N-Boc-imidazole | 120 °C | 20 min | Quantitative | [12] |
| Continuous Flow (MeOH) | N-Boc-imidazole | 120 °C | 25 min | Quantitative | [12] |
| Continuous Flow (TFE) | N-Boc-aniline | 240 °C | 30 min | 93% | [1] |
| Continuous Flow (MeOH) | N-Boc-aniline | 240 °C | 30 min | 88% | [1] |
| Lewis Acid-Mediated Deprotection | |||||
| ZnCl₂ in CH₂Cl₂ | N-Boc-2-alkynylbenzimidazoles | 40 °C | 3 h | 82% | [9] |
| Alternative Methods | |||||
| Oxalyl Chloride in Methanol | N-Boc-aromatic amines | Room Temperature | 1 - 4 h | >70% | [13] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and generally effective method for N-Boc deprotection.[5]
Materials:
-
N-Boc-2-substituted piperidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-2-substituted piperidine (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected 2-substituted piperidine.
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is a common alternative to TFA and can be advantageous as the hydrochloride salt of the product often precipitates, simplifying isolation.[6][7]
Materials:
-
N-Boc-2-substituted piperidine
-
Dioxane or Methanol
-
4M HCl in Dioxane solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-2-substituted piperidine (1.0 equiv.) in a minimal amount of dioxane or methanol in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.
-
To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to yield the free amine.
Visualization of Deprotection Workflow
The following diagrams illustrate the general workflow for N-Boc deprotection and a decision-making process for method selection.
Caption: General experimental workflow for acidic N-Boc deprotection.
Caption: Decision tree for selecting an appropriate N-Boc deprotection method.
Potential Challenges and Troubleshooting
-
Incomplete Deprotection: If the reaction is sluggish, especially with sterically hindered 2-substituents, consider increasing the reaction time, temperature (with caution), or the equivalents of the acidic reagent.[5]
-
Side Reactions: The tert-butyl cation generated during deprotection can lead to side reactions with nucleophilic functional groups within the molecule or in the solvent. The use of scavengers like anisole or triethylsilane can mitigate this issue.
-
Epimerization: For chiral 2-substituted piperidines, epimerization at the stereocenter is a significant concern, particularly under harsh acidic or high-temperature conditions.[14] It is crucial to monitor the diastereomeric or enantiomeric ratio of the product. Milder deprotection methods or carefully controlled reaction conditions are recommended to preserve stereochemical integrity.
-
Work-up and Isolation: The basicity of the final product can vary, affecting the ease of extraction. Ensure the aqueous layer is sufficiently basic to recover the free amine. If the hydrochloride or trifluoroacetate salt is desired, precipitation with a non-polar solvent like diethyl ether can be an effective isolation strategy.[5]
Conclusion
The selection of an appropriate N-Boc deprotection method for 2-substituted piperidines is a critical consideration in synthetic chemistry. While standard acidic conditions are often effective, the steric and electronic nature of the C2 substituent, as well as the presence of other functional groups, may necessitate the use of milder or alternative methods. By carefully considering the factors outlined in these application notes and utilizing the provided protocols, researchers can achieve efficient and clean deprotection, paving the way for the successful synthesis of complex piperidine-containing molecules.
References
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-a.com [ajchem-a.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Application Note: Oxidation of (S)-1-N-Boc-piperidine-2-ethanol to the Corresponding Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecules and potential drug candidates. (S)-1-N-Boc-piperidine-2-carbaldehyde is a valuable chiral building block, and its efficient synthesis from the corresponding alcohol, (S)-1-N-Boc-piperidine-2-ethanol, is of significant interest. This application note provides detailed protocols for several common and effective oxidation methods, along with a comparative summary of their performance based on reported data for similar N-Boc protected primary alcohols. The tert-butyloxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions, making the choice of a mild and selective oxidation method crucial to avoid side reactions or racemization of the adjacent stereocenter.[1][2]
Overview of Oxidation Methods
Several methods are widely employed for the oxidation of primary alcohols to aldehydes. This note will focus on the following established protocols:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. It is known for its mild conditions and high yields.[3][4]
-
Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, Dess-Martin periodinane, which offers the advantages of neutral pH, room temperature reaction, and a simple workup.[2][5]
-
Parikh-Doering Oxidation: A variation of activated DMSO oxidations that uses the sulfur trioxide pyridine complex as the activating agent, allowing for reactions to be conducted at or above 0 °C.[6][7]
-
TEMPO-Mediated Oxidation: A catalytic method using the stable radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a stoichiometric co-oxidant.[8]
-
Ley-Griffith (TPAP) Oxidation: A catalytic method employing tetrapropylammonium perruthenate (TPAP) with a co-oxidant, known for its mildness and broad functional group tolerance.[9][10]
Data Presentation: Comparison of Oxidation Methods
The following table summarizes typical quantitative data for the oxidation of N-Boc protected primary alcohols to their corresponding aldehydes using the described methods. Data for the specific target substrate may vary, and the presented values are representative of similar substrates found in the literature.
| Oxidation Method | Reagents | Typical Yield (%) | Reaction Time (h) | Reaction Temperature (°C) | Key Features & Considerations |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | 85-95 | 1-4 | -78 to 0 | High yields, mild conditions, but requires cryogenic temperatures and produces malodorous dimethyl sulfide.[1][3][4][11] |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | 90-98 | 1-3 | Room Temperature | Excellent yields, neutral conditions, simple workup, but the reagent is expensive and potentially explosive.[2][5] |
| Parikh-Doering Oxidation | DMSO, SO₃•pyridine, Triethylamine | 80-90 | 2-6 | 0 to Room Temperature | Milder than Swern (no cryogenic temperatures), but may require a larger excess of reagents.[6][7] |
| TEMPO-Mediated Oxidation | TEMPO (catalytic), NaOCl or other co-oxidant | 80-95 | 1-5 | 0 to Room Temperature | Catalytic in TEMPO, environmentally friendly co-oxidants can be used, but reaction conditions may need careful optimization.[8][12] |
| Ley-Griffith (TPAP) Oxidation | TPAP (catalytic), NMO | 85-95 | 1-4 | Room Temperature | Very mild, catalytic, and tolerates a wide range of functional groups, though TPAP is a specialty reagent.[9][10][13] |
Experimental Protocols
Note: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified.
Protocol 1: Swern Oxidation
This protocol is a general procedure and may require optimization for the specific substrate.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (Et₃N)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.4 eq) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -60 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) dropwise and stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.
-
Quench the reaction by adding water. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol is known for its mild conditions and simple workup.[5]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin Periodinane (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously until the solid dissolves. Separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Parikh-Doering Oxidation
This method avoids the use of cryogenic temperatures required for the Swern oxidation.[6][7]
Materials:
-
This compound
-
Sulfur trioxide pyridine complex (SO₃•pyridine)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add the sulfur trioxide pyridine complex (1.5 eq) portion-wise.
-
Add anhydrous DMSO (3.0 eq) dropwise to the suspension.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Extract the mixture with DCM.
-
Combine the organic layers, wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the oxidation of this compound.
Caption: Logical relationship between substrate, oxidizing systems, and the final product.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 7. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 8. TEMPO [organic-chemistry.org]
- 9. TPAP (Ley-Griffith) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. synarchive.com [synarchive.com]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Coupling of (S)-1-N-Boc-piperidine-2-ethanol with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the coupling of (S)-1-N-Boc-piperidine-2-ethanol with various carboxylic acids to form ester linkages. This transformation is a critical step in the synthesis of diverse molecular entities for drug discovery and development. The protocols outlined below are based on well-established esterification methods, including the Steglich esterification and the Mitsunobu reaction.
Overview of Coupling Reactions
The formation of an ester bond between an alcohol, such as this compound, and a carboxylic acid is a fundamental reaction in organic synthesis. The choice of coupling method is crucial and depends on factors like the steric and electronic properties of the substrates, the presence of sensitive functional groups, and desired reaction conditions. This guide focuses on two widely used and versatile methods:
-
Steglich Esterification: This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is employed to facilitate the ester formation.[1][2] This reaction is known for its mild conditions and compatibility with a wide range of functional groups.[1][2]
-
Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4][5] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center, which is an important consideration for chiral substrates.[3][4]
Data Presentation: Comparison of Coupling Methods
The following table summarizes the key features and typical reaction conditions for the Steglich esterification and Mitsunobu reaction for the synthesis of esters from this compound.
| Parameter | Steglich Esterification (DCC/DMAP) | Mitsunobu Reaction (DIAD/PPh₃) |
| Coupling Reagents | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh₃) |
| Typical Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF) | Tetrahydrofuran (THF), Dichloromethane (DCM), Diethyl ether |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Byproducts | Dicyclohexylurea (DCU) - often precipitates | Triphenylphosphine oxide (TPPO), Diisopropyl hydrazodicarboxylate |
| Stereochemistry | Retention at the alcohol center | Inversion at the alcohol center |
| Advantages | Mild conditions, readily available reagents, easy removal of DCU byproduct by filtration.[1][2] | High yields, effective for sterically hindered alcohols, proceeds with clean inversion of stereochemistry.[4] |
| Disadvantages | Potential for N-acylurea side product formation, DCC is a potent allergen.[2][6] | Formation of byproducts that can complicate purification, requires acidic nucleophiles (pKa < 13).[3][4] |
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Steglich Esterification using DCC and DMAP
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using DCC and DMAP.[1][2][7]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of this compound and the carboxylic acid in anhydrous DCM, add DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[2]
-
Once the reaction is complete (as monitored by TLC or LC-MS), filter off the DCU precipitate and wash it with DCM.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction using DIAD and PPh₃
This protocol provides a general method for the coupling of a carboxylic acid with this compound via the Mitsunobu reaction.[3][8]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound, the carboxylic acid, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DIAD dropwise to the cooled solution. The order of addition can be critical.[3][8]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 4-12 hours.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The crude residue will contain the desired product along with triphenylphosphine oxide and the hydrazo-dicarboxylate byproduct.
-
Purify the product by flash column chromatography on silica gel.
Visualizations
Caption: Reaction mechanism of the Steglich esterification.
Caption: Reaction mechanism of the Mitsunobu reaction.
Caption: General experimental workflow for coupling reactions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: Synthesis of Vasopressin Receptor Antagonists Using (S)-1-N-Boc-piperidine-2-ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of (S)-1-N-Boc-piperidine-2-ethanol as a key chiral building block in the synthesis of non-peptide vasopressin receptor antagonists. The protocols outlined below are representative methods for the synthesis of a potential vasopressin V1b receptor antagonist, a class of compounds with significant therapeutic potential in the treatment of various central nervous system disorders.
Introduction
Vasopressin, a neurohypophysial hormone, exerts its physiological effects through interaction with three main G-protein coupled receptor subtypes: V1a, V1b (or V3), and V2. The V1b receptor is predominantly expressed in the anterior pituitary and the brain, where it is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and various behavioral processes. Consequently, V1b receptor antagonists are being investigated for the treatment of depression, anxiety, and other stress-related disorders.
The piperidine moiety is a common scaffold in many pharmacologically active compounds, offering a versatile and synthetically accessible core structure.[1] The chiral nature of substituted piperidines is often crucial for selective receptor binding and desired pharmacological activity.[2] this compound is a valuable chiral starting material that can be elaborated into more complex structures. Its protected nitrogen and primary alcohol functional groups allow for sequential and regioselective modifications, making it an ideal starting point for the synthesis of complex drug molecules. This document outlines a representative synthetic application of this chiral intermediate.
Data Presentation
Table 1: Representative Yields and Purity for the Synthesis of a V1b Receptor Antagonist
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) (%) |
| 1 | (S)-tert-butyl 2-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate | 307.42 | 1.34 | 1.25 | 93.3 | >98 |
| 2 | (S)-tert-butyl 2-(2-(4-nitrophenoxy)ethyl)piperidine-1-carboxylate | 350.41 | 1.53 | 1.39 | 90.8 | >97 |
| 3 | (S)-tert-butyl 2-(2-(4-aminophenoxy)ethyl)piperidine-1-carboxylate | 320.42 | 1.40 | 1.29 | 92.1 | >99 |
| 4 | Representative V1b Antagonist | 568.69 | 2.48 | 2.18 | 87.9 | >99 |
Table 2: Pharmacological Profile of the Representative V1b Receptor Antagonist
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| Human V1b | 1.5 | 2.8 |
| Human V1a | 150 | 210 |
| Human V2 | >1000 | >1000 |
| Human Oxytocin | >1000 | >1000 |
Experimental Protocols
Synthesis of a Representative Vasopressin V1b Receptor Antagonist
This protocol describes a plausible multi-step synthesis of a non-peptide vasopressin V1b receptor antagonist starting from this compound.
Step 1: Mesylation of this compound
-
To a stirred solution of this compound (1.0 g, 4.36 mmol) and triethylamine (0.91 mL, 6.54 mmol) in dichloromethane (20 mL) at 0 °C, add methanesulfonyl chloride (0.41 mL, 5.23 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, (S)-tert-butyl 2-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate, is obtained as a pale yellow oil and can be used in the next step without further purification.
Step 2: Williamson Ether Synthesis with 4-Nitrophenol
-
To a solution of 4-nitrophenol (0.66 g, 4.75 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add sodium hydride (60% dispersion in mineral oil, 0.21 g, 5.23 mmol) portionwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of the crude mesylate from Step 1 (1.34 g, 4.36 mmol) in DMF (5 mL) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Cool the mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (S)-tert-butyl 2-(2-(4-nitrophenoxy)ethyl)piperidine-1-carboxylate as a yellow solid.
Step 3: Reduction of the Nitro Group
-
To a solution of the nitro compound from Step 2 (1.39 g, 3.97 mmol) in ethanol (30 mL), add palladium on carbon (10 wt. %, 0.14 g).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.
-
Filter the reaction mixture through a pad of Celite and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield (S)-tert-butyl 2-(2-(4-aminophenoxy)ethyl)piperidine-1-carboxylate as an off-white solid.
Step 4: Amide Coupling to form the Final Antagonist
-
To a solution of 2-chloro-5-(trifluoromethyl)benzoic acid (1.08 g, 4.76 mmol) in DMF (15 mL), add HATU (1.81 g, 4.76 mmol) and N,N-diisopropylethylamine (1.66 mL, 9.52 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the amine from Step 3 (1.29 g, 3.97 mmol) in DMF (10 mL).
-
Stir the reaction at room temperature for 16 hours.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (2 x 50 mL), water (50 mL), and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the representative V1b antagonist.
-
Finally, remove the Boc protecting group under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final active antagonist.
Mandatory Visualizations
Signaling Pathways
Caption: Vasopressin V1b Receptor Signaling Pathway.
Experimental Workflow
Caption: Synthetic Workflow for a V1b Antagonist.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents, including non-peptide vasopressin receptor antagonists. The provided protocols and data serve as a representative guide for researchers engaged in the discovery and development of novel therapeutics targeting the vasopressin system. The ability to readily introduce a chiral piperidine moiety is a significant advantage in the design of potent and selective ligands for G-protein coupled receptors.
References
Application Notes and Protocols for the Enantioselective Synthesis of Sedamine and Allosedamine
Introduction
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the piperidine alkaloids sedamine and allosedamine, starting from N-Boc-2-piperidineethanol. The synthesis relies on a key three-step sequence involving oxidation, diastereoselective addition of a Grignard reagent, and deprotection. The initial chirality is established through enzymatic resolution of racemic N-Boc-2-piperidineethanol, allowing for the selective preparation of both enantiomers of the target alkaloids. This methodology provides a concise and efficient route to these biologically relevant molecules.[1]
Data Presentation
The following tables summarize the quantitative data for the synthesis of (-)-sedamine and (-)-allosedamine from (S)-N-Boc-2-piperidineethanol and the corresponding (+)-enantiomers from (R)-N-Boc-2-piperidineethanol.
Table 1: Synthesis of (-)-Sedamine and (-)-Allosedamine
| Step | Product | Starting Material | Reagents and Conditions | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (Sedamine:Allosedamine) |
| 1 | N-Boc-(S)-2-formylpiperidine | N-Boc-(S)-2-piperidineethanol (95% ee) | (COCl)₂, DMSO, Et₃N (Swern Oxidation) | Quantitative | 95% | N/A |
| 2 | N-Boc-(-)-sedamine and N-Boc-(-)-allosedamine | N-Boc-(S)-2-formylpiperidine | PhMgBr, THF, -20 °C | Quantitative | 95% | 2:3 |
| 3 | (-)-Sedamine | N-Boc-(-)-sedamine | LiAlH₄, THF, reflux | 70% | 95% | N/A |
| 3 | (-)-Allosedamine | N-Boc-(-)-allosedamine | LiAlH₄, THF, reflux | 71% | 95% | N/A |
Table 2: Synthesis of (+)-Sedamine and (+)-Allosedamine
| Step | Product | Starting Material | Reagents and Conditions | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (Sedamine:Allosedamine) |
| 1 | N-Boc-(R)-2-formylpiperidine | N-Boc-(R)-2-piperidineethanol (90% ee) | (COCl)₂, DMSO, Et₃N (Swern Oxidation) | Quantitative | 90% | N/A |
| 2 | N-Boc-(+)-sedamine and N-Boc-(+)-allosedamine | N-Boc-(R)-2-formylpiperidine | PhMgBr, THF, -20 °C | Quantitative | 90% | 2:3 |
| 3 | (+)-Sedamine | N-Boc-(+)-sedamine | LiAlH₄, THF, reflux | Not specified | 90% | N/A |
| 3 | (+)-Allosedamine | N-Boc-(+)-allosedamine | LiAlH₄, THF, reflux | Not specified | 90% | N/A |
Experimental Protocols
Note: The following protocols are based on the procedures described in the primary literature[1] and general protocols for the named reactions. Exact concentrations and reaction times may require optimization.
Protocol 1: Swern Oxidation of N-Boc-2-piperidineethanol
This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde.
Materials:
-
N-Boc-(S)- or (R)-2-piperidineethanol
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (Et₃N)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, under an inert atmosphere (Argon or Nitrogen), add anhydrous DCM (0.2 M relative to the alcohol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.
-
In a separate flask, prepare a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM.
-
Add the DMSO solution dropwise to the reaction mixture, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.
-
Dissolve N-Boc-2-piperidineethanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.
-
Stir the resulting mixture at -78 °C for 45 minutes.
-
Add anhydrous triethylamine (5.0 equivalents) dropwise, and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-formylpiperidine, which is used in the next step without further purification.
Protocol 2: Grignard Reaction with Phenylmagnesium Bromide
This protocol details the addition of the phenyl group to the aldehyde, forming the diastereomeric secondary alcohols.
Materials:
-
N-Boc-2-formylpiperidine (from Protocol 1)
-
Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 1.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the crude N-Boc-2-formylpiperidine (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -20 °C using a suitable cooling bath (e.g., ice/salt).
-
Slowly add the phenylmagnesium bromide solution (1.2 equivalents) dropwise to the stirred aldehyde solution.
-
Stir the reaction mixture at -20 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product is a mixture of N-Boc-sedamine and N-Boc-allosedamine diastereomers. Separate the diastereomers by column chromatography on silica gel.
Protocol 3: N-Boc Deprotection with Lithium Aluminum Hydride (LiAlH₄)
This final step removes the Boc protecting group to yield the target alkaloids.
Materials:
-
N-Boc-sedamine or N-Boc-allosedamine (from Protocol 2)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup (water, NaOH solution, water)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF.
-
In a separate flask, dissolve the purified N-Boc-protected amino alcohol (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the N-Boc compound to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting mixture at room temperature until a white precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to yield the final product, sedamine or allosedamine.
-
If necessary, purify the product by column chromatography.
Mandatory Visualization
Caption: Synthetic workflow for the enantioselective synthesis of sedamine and allosedamine.
Caption: Logical flow of the key transformations in the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-1-N-Boc-piperidine-2-ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-1-N-Boc-piperidine-2-ethanol by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the purification of this compound by silica gel chromatography?
A1: The primary challenges stem from the basic nature of the piperidine nitrogen and the potential lability of the Boc protecting group. The basic nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing, poor separation, and in some cases, irreversible adsorption of the compound on the column. Additionally, while the Boc group is generally stable to silica gel, prolonged exposure to acidic conditions or very polar solvents can potentially lead to its partial cleavage.
Q2: How can I prevent peak tailing during the column chromatography of my compound?
A2: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on silica gel. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as triethylamine (TEA), typically 0.1-1% (v/v). The TEA will compete with your compound for the acidic sites on the silica gel, leading to more symmetrical peaks. Alternatively, using amine-deactivated silica gel or a different stationary phase like alumina can also be effective.
Q3: Is the N-Boc protecting group stable during silica gel chromatography?
A3: The N-Boc group is generally stable under standard flash chromatography conditions using neutral solvent systems like hexane/ethyl acetate. However, it is sensitive to acid. Therefore, it is crucial to avoid highly acidic mobile phases or additives. While silica gel is slightly acidic, it does not typically cause significant cleavage of the Boc group during a standard purification. However, if the compound is left on the column for an extended period, some degradation may occur.
Q4: What is a good starting solvent system for the purification of this compound?
A4: A good starting point for determining the optimal solvent system is to use a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. You can perform thin-layer chromatography (TLC) with varying ratios of these solvents (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate) to find a system that gives your target compound an Rf value of approximately 0.2-0.35. For N-Boc protected piperidine derivatives, a mobile phase of 3:1 hexanes:ethyl acetate is often a reasonable starting point.
Q5: What visualization techniques can be used for this compound on TLC, as it may not be UV active?
A5: this compound lacks a strong chromophore, so it may not be visible under UV light. A potassium permanganate (KMnO₄) stain is an effective alternative. This stain reacts with the alcohol functional group, appearing as a yellow or light brown spot on a purple background.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system (Rf too high or too low).- Co-elution of impurities with similar polarity. | - Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.35 for the target compound.- Try a different solvent system (e.g., dichloromethane/methanol) to alter the selectivity.- Consider using a longer column for better resolution. |
| Peak Tailing | - Strong interaction between the basic piperidine nitrogen and acidic silica gel. | - Add 0.1-1% triethylamine (TEA) to the mobile phase.- Use amine-deactivated silica gel or alumina as the stationary phase. |
| Low Yield/Recovery | - Irreversible adsorption of the compound onto the silica gel.- Partial decomposition of the compound on the column.- Product is too polar and is not eluting with the chosen solvent system. | - Add TEA to the eluent to minimize strong adsorption.- Do not let the compound sit on the column for an extended period.- Increase the polarity of the mobile phase gradually (gradient elution) to ensure all the product is eluted. |
| Product Elutes with the Solvent Front | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent, e.g., hexanes). |
| Multiple Spots on TLC of a "Pure" Fraction | - Decomposition of the product on the TLC plate.- The collected fraction is not pure. | - Ensure the TLC plate is not left in the developing chamber for too long.- Re-run the column with a shallower gradient for better separation. |
| Boc Group Cleavage | - Use of an acidic mobile phase or additive.- Prolonged exposure to the acidic silica gel. | - Ensure the mobile phase is neutral.- Purify the compound as quickly as possible. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptanes)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes/flasks
-
TLC plates, developing chamber, and potassium permanganate stain
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a solvent system of hexanes:ethyl acetate (e.g., 3:1).
-
Visualize the plate using a potassium permanganate stain.
-
Adjust the solvent system until the desired product has an Rf value of approximately 0.2-0.3. If peak streaking is observed, add 0.5% triethylamine to the developing solvent.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat and even bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution with the optimized solvent system from the TLC analysis.
-
Collect fractions and monitor the progress by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., from 3:1 to 1:1 hexanes:ethyl acetate) to elute the product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Representative TLC Data for N-Boc-piperidine Derivatives
| Compound | Mobile Phase (Hexanes:Ethyl Acetate) | Approximate Rf Value |
| N-Boc-piperidine | 9:1 | 0.4 |
| This compound | 3:1 | 0.2-0.3 |
| N-Boc-4-hydroxypiperidine | 1:1 | 0.3 |
Note: Rf values are approximate and can vary based on the specific conditions (e.g., temperature, humidity, and specific batch of silica gel).
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: Synthesis of (S)-1-N-Boc-piperidine-2-ethanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (S)-1-N-Boc-piperidine-2-ethanol. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and their resolution.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient amount of Di-tert-butyl dicarbonate ((Boc)₂O).- Low reaction temperature or short reaction time.- Poor quality of reagents. | - Use a slight excess of (Boc)₂O (1.1-1.2 equivalents).- Allow the reaction to stir at room temperature for a sufficient duration (e.g., 12-24 hours). Gentle heating may be applied if necessary, but monitor for side reactions.- Use fresh, anhydrous solvents and high-purity (Boc)₂O. |
| Formation of a White Precipitate (Urea derivative) | This can occur if the reaction is catalyzed by a strong base like 4-(Dimethylamino)pyridine (DMAP), which can lead to the formation of isocyanates and subsequently ureas from the reaction of the primary amine with the isocyanate. | - Avoid using DMAP as a catalyst if possible. A milder base like triethylamine or sodium bicarbonate is generally sufficient.[1]- If DMAP is necessary, use a catalytic amount and consider running the reaction at a lower temperature (e.g., 0 °C) to minimize side product formation.[1] |
| Presence of an O-Boc Protected Side Product | The hydroxyl group of the ethanol moiety can react with (Boc)₂O, especially under forcing conditions or in the presence of certain catalysts, to form a tert-butyl carbonate.[1][2] | - Perform the reaction under mild conditions (room temperature, no strong catalyst).- Use a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to favor N-acylation over O-acylation.- The O-Boc group is generally more labile to acid than the N-Boc group. A carefully controlled acidic workup or purification by flash chromatography can often separate the desired product from the O-Boc side product. |
| Formation of Di-Boc Protected Product | While less common for secondary amines, over-bocylation can occur, leading to the formation of a di-Boc protected amine. | - Use a controlled amount of (Boc)₂O (around 1.1 equivalents).- Monitor the reaction progress by TLC or LC-MS to avoid over-reaction. |
| Difficult Purification | The product and starting material may have similar polarities, making separation by column chromatography challenging. | - Ensure the reaction goes to completion to minimize the amount of starting material in the crude product.- Utilize a suitable solvent system for flash chromatography (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation.- Crystallization can be an effective purification method if the product is a solid.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Boc protection of (S)-piperidine-2-ethanol?
The most probable side reaction is the O-acylation of the hydroxyl group to form the corresponding tert-butyl carbonate, especially if the reaction conditions are not optimized.[1][2] Another potential, though less likely for this secondary amine, is the formation of a urea derivative if a strong base like DMAP is used.[1]
Q2: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The starting material, (S)-piperidine-2-ethanol, is more polar and will have a lower Rf value than the N-Boc protected product. Staining with ninhydrin can be used to visualize the primary amine starting material, which will appear as a colored spot, while the protected product will not stain with ninhydrin.
Q3: What is the best work-up procedure for this reaction?
A typical work-up involves quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
Q4: Can I use a different base instead of triethylamine?
Yes, other non-nucleophilic bases like diisopropylethylamine (DIPEA) or sodium bicarbonate can be used. The choice of base can influence the reaction rate and the profile of side products.
Q5: The purity of my final product is low after column chromatography. What can I do?
If column chromatography does not provide sufficient purity, consider alternative purification methods. Recrystallization from a suitable solvent system can be a highly effective technique for obtaining pure crystalline solids.[3] Alternatively, preparative HPLC can be employed for high-purity separation.[3]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
(S)-piperidine-2-ethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of (S)-piperidine-2-ethanol (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq).
-
Stir the solution at room temperature for 10-15 minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
| Parameter | Starting Material: (S)-piperidine-2-ethanol | Product: this compound |
| Molecular Formula | C₇H₁₅NO | C₁₂H₂₃NO₃ |
| Molecular Weight | 129.20 g/mol | 229.32 g/mol [4] |
| Appearance | Colorless to pale yellow liquid | Colorless oil or solid[5] |
| Boiling Point | Not readily available | 100-110 °C at 0.3 mmHg[5] |
| Density | Not readily available | 1.032 g/mL at 25 °C[5] |
Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 2. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. N-Boc-2-piperidineethanol 97 118811-03-3 [sigmaaldrich.com]
Optimization of reaction conditions for N-Boc protection of 2-piperidineethanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the optimization of reaction conditions for the N-Boc protection of 2-piperidineethanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-Boc protection of 2-piperidineethanol.
Q1: My reaction is incomplete, and I still have a significant amount of starting material (2-piperidineethanol) remaining. What should I do?
A1: An incomplete reaction can be due to several factors. Consider the following troubleshooting steps:
-
Increase Reaction Time: While some protocols report short reaction times, extending the reaction time (e.g., to 12-24 hours) can often drive the reaction to completion, especially if the reaction is being run at room temperature.
-
Increase Equivalents of Boc-Anhydride: If using close to stoichiometric amounts, increasing the equivalents of di-tert-butyl dicarbonate ((Boc)₂O) to 1.1-1.5 equivalents can improve the yield. However, be aware that a large excess may lead to side reactions.
-
Add a Base: If the reaction is being performed without a base, the addition of a non-nucleophilic base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) can accelerate the reaction by neutralizing the acidic byproduct.
-
Solvent Choice: Ensure 2-piperidineethanol is fully soluble in the chosen solvent. If solubility is an issue, consider switching to a more polar solvent or a solvent mixture, such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
Q2: I am observing the formation of a significant byproduct. How can I identify and minimize it?
A2: The most likely byproduct is the O-Boc protected 2-piperidineethanol, where the hydroxyl group has reacted in addition to the amine.
-
Identification: This byproduct will have a higher molecular weight and a different polarity compared to the desired N-Boc product. It can be identified using techniques like TLC, LC-MS, or NMR spectroscopy.
-
Minimization Strategies:
-
Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the more nucleophilic amine's reaction over the less nucleophilic alcohol.
-
Avoid Strong Bases and Catalysts: While bases can speed up the reaction, strong bases or the use of catalysts like 4-dimethylaminopyridine (DMAP) can promote the less desired O-protection.[1] If a base is necessary, a milder one like sodium bicarbonate is preferable.
-
Stoichiometry Control: Use a minimal excess of (Boc)₂O (around 1.05-1.1 equivalents) to reduce the chance of the second reaction occurring.
-
Q3: The purification of my N-Boc-2-piperidineethanol is proving difficult. What are the best practices?
A3: Purification can be challenging due to the similar polarities of the product and any potential O-Boc byproduct.
-
Work-up Procedure: After the reaction, a standard work-up involves quenching any excess (Boc)₂O with water or a dilute aqueous solution of ammonium chloride. The product is then typically extracted into an organic solvent like ethyl acetate or DCM. Washing the organic layer with brine can help remove water-soluble impurities.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purification. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended to separate the desired product from less polar impurities and any more polar di-protected byproduct.
-
Crystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final purification step.
Frequently Asked Questions (FAQs)
Q4: What are the standard reaction conditions for the N-Boc protection of 2-piperidineethanol?
A4: Standard conditions typically involve reacting 2-piperidineethanol with 1.0 to 1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) in a suitable organic solvent such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF). The reaction can be performed at room temperature and is often complete within a few hours to overnight. The use of a base like triethylamine is common but not always necessary.
Q5: Is it necessary to use a base for this reaction?
A5: While the reaction can proceed without a base, the use of a non-nucleophilic base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) is often recommended.[2] The base neutralizes the tert-butoxycarbamic acid byproduct, which can otherwise protonate the starting amine, rendering it less nucleophilic and slowing down the reaction.
Q6: Can the hydroxyl group of 2-piperidineethanol also react with (Boc)₂O?
A6: Yes, the hydroxyl group can react to form a tert-butyl carbonate, leading to the formation of an N,O-di-Boc protected byproduct. However, the amine group is significantly more nucleophilic than the primary alcohol, so selective N-protection is readily achievable under controlled conditions. To minimize O-protection, it is advisable to avoid high temperatures, prolonged reaction times with a large excess of (Boc)₂O, and the use of acylation catalysts like DMAP.
Q7: What is the best way to monitor the progress of the reaction?
A7: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (2-piperidineethanol, which will be at the baseline) and the less polar N-Boc protected product. The spots can be visualized using a suitable stain, such as ninhydrin (which will stain the primary amine of the starting material) or potassium permanganate.
Data Presentation
The following table summarizes various reported reaction conditions and their corresponding yields for the N-Boc protection of 2-piperidineethanol and the closely related 2-piperidinemethanol.
| Substrate | Reagents and Solvents | Temperature | Time | Yield |
| 2-Piperidinemethanol | (Boc)₂O, CH₃CN | 25 °C | 20 h | 89% |
| 2-Piperidinemethanol | (Boc)₂O, Et₃N, Dichloromethane | Not specified | 1 h | 84% |
| 2-Piperidineethanol | (Boc)₂O, Dichloromethane | 0 °C to RT | 16 h | 95% |
| 2-Piperidineethanol | (Boc)₂O, NaOH, Dioxane/Water | RT | 12 h | 92% |
Experimental Protocols
Protocol 1: N-Boc Protection using Triethylamine in Dichloromethane
-
Dissolution: Dissolve 2-piperidineethanol (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).
Protocol 2: N-Boc Protection in a Biphasic System
-
Dissolution: Dissolve 2-piperidineethanol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium hydroxide (1.1 eq) as a solution in water.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the vigorously stirred biphasic mixture.
-
Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for the N-Boc protection of 2-piperidineethanol.
Caption: Troubleshooting decision tree for N-Boc protection of 2-piperidineethanol.
References
Preventing racemization during functionalization of (S)-1-N-Boc-piperidine-2-ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-1-N-Boc-piperidine-2-ethanol. Our focus is on preventing racemization during various functionalization reactions to maintain the stereochemical integrity of this critical chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when functionalizing this compound?
A1: Racemization is the conversion of a single enantiomer (the 'S' form in this case) into an equal mixture of both enantiomers (a racemic mixture). This is a significant concern because the biological activity of many pharmaceuticals is highly dependent on their specific three-dimensional structure. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. Therefore, maintaining the enantiopurity of this compound throughout a synthetic sequence is crucial.
Q2: What are the primary chemical mechanisms that can lead to racemization during the functionalization of the hydroxyl group?
A2: The primary risk of racemization in this molecule is not at the chiral center bearing the ethanol substituent during most common functionalizations of the hydroxyl group. The chiral center is a saturated sp3-hybridized carbon and is not directly activated in a way that would typically lead to epimerization (racemization at a single stereocenter). However, certain harsh reaction conditions or unintended side reactions could potentially lead to loss of stereochemical integrity. The more significant risk of racemization in piperidine derivatives often arises at the alpha-carbon to the nitrogen if deprotonation were to occur, though the N-Boc protecting group generally mitigates this. For the functionalization of the ethanol side chain, the primary concern is ensuring that the chosen reaction proceeds with a defined stereochemical outcome (e.g., retention or inversion) and does not involve intermediates that could scramble the existing stereocenter.
Q3: Which functionalization reactions are generally considered safe in terms of preserving the stereochemistry of this compound?
A3: Several reactions are known for their mild conditions and predictable stereochemical outcomes, making them suitable for functionalizing this chiral alcohol without racemization:
-
Swern Oxidation: This method converts the primary alcohol to an aldehyde under very mild, low-temperature conditions, which are highly unlikely to cause racemization.
-
Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to a variety of functional groups (e.g., esters, azides, ethers) with a clean inversion of stereochemistry at the carbon bearing the hydroxyl group's oxygen. Since the chiral center is adjacent to this carbon, the stereointegrity of the piperidine ring is maintained.
-
Mesylation and Tosylation: Activation of the hydroxyl group as a mesylate or tosylate typically proceeds with retention of configuration at the chiral center. These activated intermediates can then be displaced by nucleophiles in a subsequent SN2 reaction, which would result in a predictable inversion of configuration at the side chain.
-
Williamson Ether Synthesis: This method, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, proceeds via an SN2 mechanism and does not affect the stereochemistry of the chiral piperidine ring.
Q4: How can I verify the enantiomeric purity of my functionalized product?
A4: The most reliable method for determining the enantiomeric excess (% ee) of your product is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Pre-column derivatization with a UV-active reagent may be necessary if the product lacks a chromophore. Other techniques like chiral Gas Chromatography (GC) for volatile derivatives or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of enantiomeric purity detected by chiral HPLC. | Harsh Reaction Conditions: Use of strong bases or high temperatures can sometimes lead to unexpected side reactions that may compromise stereochemical integrity. | - Employ milder reaction conditions. For example, in oxidations, prefer Swern or Dess-Martin periodinane (DMP) over harsher reagents.- Maintain low temperatures, especially during the addition of reagents. |
| Incorrect Reaction Mechanism: The chosen reaction may not be as stereospecific as presumed, or a competing reaction pathway that allows for racemization may be occurring. | - Switch to a reaction with a well-established stereochemical outcome, such as the Mitsunobu reaction for inversions or a two-step mesylation/tosylation followed by SN2 displacement.- Carefully review the literature for the chosen reaction to understand any potential for racemization with similar substrates. | |
| Contamination with Racemic Starting Material: The starting this compound may not have been enantiopure. | - Always verify the enantiomeric purity of the starting material before use using chiral HPLC. | |
| Low yield in Mitsunobu reaction. | Nucleophile is not acidic enough: The pKa of the nucleophile should ideally be less than 15 for efficient protonation of the betaine intermediate. | - Use a more acidic nucleophile if possible.- Consider alternative coupling agents or reaction conditions. |
| Steric Hindrance: The nucleophile or the substrate may be sterically bulky, hindering the SN2 attack. | - Increase the reaction time or temperature moderately, while carefully monitoring for potential side reactions and racemization.- Use less sterically hindered reagents if the synthesis allows. | |
| Formation of elimination byproducts in mesylation/tosylation followed by substitution. | Use of a sterically hindered or strong base as a nucleophile: This can favor elimination (E2) over substitution (SN2). | - Use a less hindered and less basic nucleophile where possible.- Optimize reaction conditions (e.g., lower temperature, choice of solvent) to favor substitution. |
Quantitative Data on Enantiomeric Excess
The following table summarizes the expected enantiomeric excess (% ee) for common functionalization reactions on chiral N-Boc protected amino alcohols. While specific data for this compound is not always available in a comparative format, the data for analogous systems is highly indicative of the expected stereochemical outcome.
| Functionalization Reaction | Reagents | Product Type | Expected Stereochemical Outcome | Reported % ee of Product (for analogous systems) |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Aldehyde | Retention | >99% |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD, Nucleophile (e.g., Phthalimide) | Amine (after deprotection) | Inversion | >98% |
| Mesylation | MsCl, Et₃N | Mesylate | Retention | >99% (for the activation step) |
| Tosylation | TsCl, Pyridine | Tosylate | Retention | >99% (for the activation step) |
| Williamson Ether Synthesis | NaH, Alkyl Halide | Ether | Retention | >99% |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Ester | Retention | >99% |
Note: The % ee of the final product is highly dependent on the enantiomeric purity of the starting material and strict adherence to the optimized, racemization-free protocols.
Experimental Protocols
Swern Oxidation to (S)-1-N-Boc-piperidine-2-carbaldehyde
This protocol describes the mild oxidation of the primary alcohol to the corresponding aldehyde, a key intermediate for further C-C bond-forming reactions.
-
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM (0.2 M) at -78 °C (acetone/dry ice bath), add a solution of DMSO (2.4 eq.) in anhydrous DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mitsunobu Reaction for Amination (via Phthalimide)
This protocol details the conversion of the alcohol to a protected amine with inversion of stereochemistry at the side chain.
-
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Phthalimide
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a solution of this compound (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1 M) at 0 °C, add DIAD or DEAD (1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the phthalimide-protected product.
-
The phthalimide group can be subsequently removed using hydrazine hydrate to yield the free amine.
-
Mesylation of the Hydroxyl Group
This protocol describes the activation of the alcohol as a mesylate, a good leaving group for subsequent nucleophilic substitution.
-
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Add methanesulfonyl chloride (1.2 eq.) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with cold water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mesylate, which can often be used in the next step without further purification.
-
Visualizations
Caption: Decision workflow for selecting a racemization-free functionalization method.
Caption: Hypothetical racemization mechanism at the C2 position under harsh conditions.
Technical Support Center: Reduction of N-Boc-2-piperidinecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving yields for the reduction of N-Boc-2-piperidinecarboxylic acid to N-Boc-2-piperidinemethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the reduction of N-Boc-2-piperidinecarboxylic acid?
A1: The most common and effective reagents for the reduction of N-Boc-2-piperidinecarboxylic acid are borane complexes. Borane tetrahydrofuran (BH3-THF) and borane dimethyl sulfide (BH3-SMe2) are frequently used due to their high selectivity for carboxylic acids over other functional groups like esters. While powerful, other reducing agents like lithium aluminum hydride (LiAlH4) are less selective and may not be ideal if other reducible functional groups are present.
Q2: What is a typical yield for this reduction?
A2: Yields can vary significantly based on the specific protocol and reaction conditions. However, well-optimized procedures can achieve high yields. For instance, reductions using NaBH4 with an activating agent like LiCl have reported yields around 84%. Protecting the corresponding amino alcohol, 2-piperidinemethanol, with a Boc group can yield the desired product in around 89% yield. Reductions of similar N-Boc protected piperidine carboxylic acids using a borane-tetrahydrofuran complex have also been reported to yield the corresponding alcohol in the 84% range.
Q3: Can Sodium Borohydride (NaBH4) be used directly to reduce N-Boc-2-piperidinecarboxylic acid?
A3: Sodium borohydride is generally not strong enough to reduce a carboxylic acid directly under standard conditions. However, its reactivity can be enhanced by the addition of activating agents. For example, the use of NaBH4 in combination with lithium chloride (LiCl) has been shown to be effective. Another approach involves the in situ generation of borane by reacting NaBH4 with an acid or an activating agent like BF3·OEt2.
Q4: How does temperature affect the reduction?
A4: Temperature is a critical parameter in this reduction. Borane-THF complex can decompose at temperatures above 35°C, which can impact safety and yield. Therefore, it is often recommended to carry out the initial stages of the reaction at 0°C and then allow it to proceed at room temperature. For some protocols, refluxing for several hours may be necessary to drive the reaction to completion. Careful temperature control is essential to balance reaction rate with reagent stability and selectivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Reagent: The borane complex (BH3-THF or BH3-SMe2) may have degraded due to improper storage or exposure to moisture. 2. Insufficient Reagent: The molar ratio of the reducing agent to the carboxylic acid may be too low. 3. Reaction Not Complete: The reaction time or temperature may be insufficient. 4. Improper Quenching: The quenching procedure may be leading to product degradation. | 1. Use a fresh bottle or a recently titrated solution of the borane reagent. 2. Increase the equivalents of the borane reagent. A common starting point is 1.5-2.0 equivalents. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. 4. Quench the reaction carefully at a low temperature (e.g., 0°C) by slowly adding a protic solvent like methanol, followed by an aqueous workup. |
| Formation of Side Products | 1. Over-reduction: Although borane is selective, prolonged reaction times or high temperatures can sometimes lead to the reduction of the Boc-protecting group. 2. Reaction with Solvent: The borane reagent can react with certain solvents. | 1. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. 2. Use an appropriate anhydrous solvent such as Tetrahydrofuran (THF). |
| Difficult Purification | 1. Boron-containing byproducts: Boronic acid byproducts can sometimes complicate purification. 2. Emulsion during workup: The formation of an emulsion during the aqueous workup can make phase separation difficult. | 1. An extractive workup with an organic solvent followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic boron byproducts. Column chromatography on silica gel is often effective for final purification. 2. Adding brine (saturated NaCl solution) during the workup can help to break up emulsions. |
| Incomplete Reaction | 1. Poor solubility of starting material: N-Boc-2-piperidinecarboxylic acid may not be fully dissolved in the reaction solvent. 2. Presence of water: Water will rapidly quench the borane reagent, rendering it inactive. | 1. Ensure the starting material is fully dissolved before adding the reducing agent. If necessary, a co-solvent can be used, or the reaction can be gently warmed to aid dissolution. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Comparison of Reported Yields for the Synthesis of N-Boc-2-piperidinemethanol and Analogs
| Method | Reagents | Substrate | Yield (%) |
| Reduction | NaBH4, LiCl | N-Boc-2-piperidinecarboxylic acid ester | 84 |
| Protection | Boc2O, Et3N | 2-Piperidinemethanol | 89 |
| Reduction | Borane-tetrahydrofuran complex | N-Boc-piperidine-4-carboxylic acid | 84 |
Experimental Protocols
Protocol 1: Reduction of N-Boc-2-piperidinecarboxylic acid using Borane-Tetrahydrofuran Complex
-
Preparation: To a solution of N-Boc-2-piperidinecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen), cool the mixture to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (1.5 - 2.0 eq) dropwise to the cooled solution while maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly quench the excess borane by the dropwise addition of methanol until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the reduction of N-Boc-2-piperidinecarboxylic acid.
Caption: A logical approach to troubleshooting low yields in the reduction reaction.
Technical Support Center: Lithiation of N-Boc Piperidines
This guide provides troubleshooting advice and frequently asked questions for the lithiation of N-Boc piperidines, a critical transformation in the synthesis of functionalized piperidine derivatives for pharmaceutical research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My lithiation reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the lithiation of N-Boc piperidines can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Deprotonation: The lithiation may not be going to completion.
-
Solution: Ensure your reagents are fresh, particularly the organolithium base (s-BuLi or n-BuLi). Titrate your organolithium solution before use. Consider increasing the equivalents of the base slightly (e.g., from 1.1 to 1.3 equivalents). The choice of base is also critical; s-BuLi is generally more effective than n-BuLi for this transformation.
-
-
Incorrect Temperature: The reaction temperature is crucial. Temperatures that are too high can lead to side reactions and decomposition of the lithiated intermediate, while temperatures that are too low can result in slow or incomplete reaction.[1][2]
-
Solution: The optimal temperature is often around -78 °C for the initial lithiation.[3] However, for certain substrates, slightly higher temperatures (e.g., -50 °C) may be necessary to overcome slow rotation of the Boc group, which can hinder deprotonation.[1][2] Careful temperature control is essential.
-
-
Suboptimal Solvent or Additive: The choice of solvent and additives significantly impacts the reaction.
-
Solution: Tetrahydrofuran (THF) is a commonly used solvent.[1][2] The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often necessary to break up organolithium aggregates and increase the basicity, leading to more efficient deprotonation.[4][5][6] For asymmetric deprotonations, chiral ligands such as (-)-sparteine or a (+)-sparteine surrogate are employed.[6][7]
-
-
Steric Hindrance: Bulky substituents on the piperidine ring or the use of sterically hindered ligands can impede the deprotonation.[6][8]
-
Solution: If your substrate is sterically demanding, you may need to screen different, less hindered ligands or adjust the reaction conditions (e.g., longer reaction time, slightly higher temperature) to achieve a reasonable yield.[6]
-
Q2: I am observing significant side products in my reaction. What are the likely side reactions and how can I minimize them?
A2: A common side reaction is ring fragmentation of the lithiated piperazine intermediate.[3][7] This is more prevalent when the lithiated species is allowed to warm up or when certain electrophiles are used.
-
Minimization Strategies:
-
Strict Temperature Control: Maintain a low temperature (typically -78 °C) throughout the lithiation and electrophilic quench steps.
-
Rapid Trapping: Add the electrophile as soon as the lithiation is complete. In situ monitoring techniques like IR spectroscopy can be invaluable for determining the optimal lithiation time.[1][2][7][9]
-
Electrophile Choice: Highly reactive electrophiles are generally preferred as they can trap the lithiated intermediate quickly, minimizing the time for side reactions to occur.
-
Q3: My asymmetric lithiation is showing low enantioselectivity. How can I improve the stereochemical outcome?
A3: Achieving high enantioselectivity can be challenging and is highly dependent on the substrate, chiral ligand, and reaction conditions.
-
Improving Enantioselectivity:
-
Ligand Screening: The choice of chiral ligand is paramount. While (-)-sparteine is a classic choice, it may not be optimal for all substrates. Screening different chiral ligands, including (+)-sparteine surrogates, is often necessary.[6][7]
-
Diamine Switch Strategy: In some cases, a "diamine switch" strategy can be employed to improve enantioselectivity with certain electrophiles.[7]
-
Temperature and Solvent Effects: Enantioselectivity can be highly sensitive to temperature and solvent. It is advisable to run optimization screens for these parameters.
-
Dynamic Kinetic Resolution: The lithiated intermediate can be racemic and resolved using a chiral ligand in a process called dynamic kinetic resolution.[4] This involves slow addition of the electrophile to allow for interconversion of the enantiomeric organolithiums.[4]
-
Q4: How long should I run the lithiation reaction before adding the electrophile?
A4: The optimal lithiation time can vary depending on the substrate, base, and temperature. Typical lithiation times can range from 5 minutes to several hours.[1][2][3]
-
Determining Optimal Time:
-
Literature Precedent: Start with conditions reported for similar substrates.
-
Reaction Monitoring: The most reliable method is to monitor the reaction's progress. In situ IR spectroscopy is a powerful tool for observing the formation of the lithiated intermediate and determining the point of maximum conversion.[1][2][7][9] This avoids unnecessarily long reaction times which can lead to side product formation.
-
Quantitative Data Summary
The following table summarizes key quantitative data from various reported lithiation protocols for N-Boc piperidines and related heterocycles. This data can serve as a starting point for reaction optimization.
| Substrate | Base (Equiv.) | Ligand (Equiv.) | Solvent | Temp (°C) | Time | Yield (%) | Enantiomeric Ratio (er) |
| N-Boc-2-phenylpiperidine | n-BuLi | - | THF | -50 | 5-30 min | - | - |
| N-Boc piperidine | s-BuLi | TMEDA | THF | -78 | 3.5 h | 60 | 95:5 |
| N-Boc piperidine | s-BuLi | (+)-sparteine surrogate | - | - | - | High Yielding | - |
| N-Boc-N'-benzyl piperazine | s-BuLi | Chiral Diamines | - | - | - | Poor Scope | - |
| 4-Methyl N-Boc piperidine | s-BuLi | TMEDA | - | -60 | 45 min | - | - |
| N-Boc piperidine | s-BuLi | TMEDA | - | -60 | 50 min | - | - |
Experimental Protocols
General Protocol for the Lithiation and Electrophilic Quench of N-Boc Piperidine
This protocol is a general guideline and may require optimization for specific substrates and electrophiles.
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Dry the solvent (THF) using an appropriate drying agent (e.g., sodium/benzophenone) and distill under an inert atmosphere.
-
Ensure all reagents are anhydrous.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum, add a solution of N-Boc piperidine (1.0 equiv) in anhydrous THF.
-
Add the chelating ligand (e.g., TMEDA, 1.1-1.3 equiv).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add the organolithium base (e.g., s-BuLi, 1.1-1.3 equiv) dropwise via syringe to the cooled solution, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for the optimized duration (e.g., 1-4 hours). Monitor the reaction by TLC or in situ IR if possible.
-
-
Electrophilic Quench:
-
Once the lithiation is deemed complete, add a solution of the electrophile (1.2-1.5 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for a specified time (e.g., 1-2 hours) or until the reaction is complete as indicated by TLC.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for N-Boc piperidine lithiation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Dynamics of catalytic resolution of 2-lithio-N-Boc-piperidine by ligand exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.york.ac.uk [pure.york.ac.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis and Purification of Piperidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and purification of piperidine compounds.
Frequently Asked Questions (FAQs)
Q1: My purified piperidine has a yellow tint. Is it still usable?
A yellow coloration in piperidine typically indicates the presence of oxidation products.[1] While it may be acceptable for some applications, for high-purity requirements, purification is recommended. Distillation is the most effective method for removing these colored impurities.[1] To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]
Q2: Why is it difficult to separate piperidine from pyridine impurity by distillation?
Piperidine and pyridine form a constant boiling azeotropic mixture, which makes their separation by simple fractional distillation challenging.[1][2] This azeotrope is composed of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[1] To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, enabling separation by filtration.[1][2][3]
Q3: My piperidine solution in DMF crystallized during storage. What is the cause?
Crystallization of piperidine in DMF is a common issue that likely results from the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl to form piperidine hydrochloride.[1] To resolve this, you can try to redissolve the crystals or prepare a fresh solution. To prevent this from happening, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]
Q4: What are the typical yields for piperidine synthesis?
Yields for piperidine synthesis can vary significantly based on the synthetic method, reaction scale, and purity of the starting materials. For instance, the thionation of an amide with Lawesson's reagent to produce a thioamide derivative can result in yields between 50-90%.[1] Reductive amination methods can also provide good yields but may require more optimization.[1]
Q5: Is it necessary to protect the piperidine nitrogen during synthesis?
It is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group), particularly when using reagents that can react with the basic piperidine nitrogen, such as Lawesson's reagent.[1] This precaution helps to prevent side reactions. The protecting group can be removed in a subsequent step if the free amine is desired.[1]
Troubleshooting Guides
Synthesis Troubleshooting
Issue 1: Low Yield in Catalytic Hydrogenation of Pyridines
-
Symptom: The yield of the desired piperidine derivative is significantly lower than expected.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | Impurities in the pyridine starting material (e.g., sulfur compounds) can poison the catalyst.[1] Purify the pyridine precursor before the reaction. |
| Catalyst Inhibition | The basic nitrogen of pyridine can inhibit catalyst activity.[1] Use additives like HCl or select a catalyst less prone to inhibition, such as Rhodium on carbon (Rh/C).[1] |
| Insufficient Reaction Conditions | Low temperature or pressure may not be sufficient to overcome the aromaticity of the pyridine ring.[1] Increase the reaction temperature and pressure.[1] |
| Incomplete Reaction | The reaction may stop at intermediate stages, forming dihydropyridines.[1] Ensure sufficient reaction time and monitor the progress using techniques like GC-MS or TLC. |
Issue 2: Poor Stereoselectivity in Cycloaddition Reactions
-
Symptom: The reaction produces a mixture of diastereomers with low selectivity for the desired isomer.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Stepwise Reaction Pathway | The reaction may be proceeding through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition, especially with strong Lewis acids.[1] |
| Sub-optimal Diene | The choice of diene can significantly impact stereoselectivity. Use cyclic dienes, which often lead to higher diastereoselectivities.[1] |
| Catalyst Choice | The catalyst can influence the reaction pathway and stereochemical outcome. Optimize the catalyst choice to favor the desired stereoisomer. |
Purification Troubleshooting
Issue 3: Incomplete Removal of Pyridine
-
Symptom: GC/MS analysis of the purified piperidine consistently shows a pyridine peak.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Azeotrope Formation | Piperidine and pyridine form a minimum-boiling azeotrope, making complete separation by simple distillation difficult.[2] |
| Ineffective Purification Method | Simple distillation is not sufficient. Employ azeotropic distillation with an entrainer like water or toluene to selectively remove pyridine.[2] Alternatively, use the highly efficient salt formation method with CO2.[2][3] |
Issue 4: Low Yield After Purification
-
Symptom: Significant loss of product during the purification process.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Losses During Distillation | Aggressive heating can lead to the co-distillation of the product with impurities.[2] Optimize the heating rate and reflux ratio to minimize product loss.[2] |
| Incomplete Liberation from Salt | During purification via salt formation, the hydrolysis step to regenerate the free piperidine may be incomplete.[2] Ensure a stoichiometric excess of a strong base (e.g., NaOH or KOH) is used for hydrolysis and allow for adequate stirring and reaction time.[2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of N-Substituted Piperidines
This protocol details a microwave-assisted, one-pot synthesis of N-substituted piperidines from 1,5-dichloropentane and a primary amine.[4]
Materials:
-
1,5-dichloropentane
-
Primary amine
-
Potassium carbonate
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a microwave reactor vessel, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).[4]
-
Solvent Addition: Add 2 mL of deionized water to the vessel.[4]
-
Microwave Irradiation: Seal the vessel and irradiate the mixture at 150°C for 10-20 minutes. Monitor the reaction progress by TLC.[4]
-
Work-up: After cooling, transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).[4]
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-substituted piperidine.[4]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.[4]
Protocol 2: Purification of Piperidine by Salt Formation with CO2
This protocol is designed for the removal of pyridine from a piperidine-pyridine mixture.[2][3]
Materials:
-
Crude piperidine (containing pyridine)
-
Organic solvent (e.g., ethers, ketones, aromatic hydrocarbons)
-
Carbon dioxide (gas)
-
Aqueous solution of a strong base (e.g., 10-20% NaOH or KOH)
Procedure:
-
Dissolution: Dissolve the crude piperidine in a suitable organic solvent. The mass ratio of solvent to the piperidine mixture can be between 3:1 and 1:3.[3]
-
Salt Formation: Bubble CO2 gas through the solution until the formation of the piperidine carbonate salt is complete.[3]
-
Filtration: Filter the solid piperidine salt from the solution. The filtrate containing pyridine and the solvent can be separated by distillation.[3]
-
Liberation of Piperidine: Add the piperidine salt to an alkaline solution (e.g., 10-20% NaOH or KOH) to liberate the free piperidine. The mole ratio of the piperidine salt to the base should be between 1:1 and 1:4.[3]
-
Distillation: Distill the resulting mixture to obtain an aqueous solution of piperidine.[3]
-
Dehydration: Remove the water from the aqueous piperidine solution to obtain high-purity piperidine.[3]
Visualizations
Caption: Workflow for microwave-assisted synthesis of N-substituted piperidines.
Caption: Troubleshooting decision tree for low yield in catalytic hydrogenation.
References
Methods for removing N-methyl byproducts in 2-piperidineethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-piperidineethanol. The focus is on addressing the common issue of N-methyl byproduct formation and its removal.
Troubleshooting Guide: N-Methyl Byproduct Formation
Problem: Significant formation of N-methyl-2-piperidineethanol is observed in the product mixture after the catalytic hydrogenation of 2-pyridineethanol.
This guide provides a step-by-step approach to troubleshoot and mitigate the formation of this common byproduct.
Technical Support Center: Optimizing Solvent Choice for Reactions with Piperidine Derivatives
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the critical role of solvent selection in reactions involving piperidine derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, with a focus on how solvent choice can be the root cause and solution.
Issue 1: Low Reaction Yield or Stalled Reaction
-
Question: My reaction with a piperidine derivative is giving a very low yield or appears to have stopped completely. How can the solvent be the problem?
-
Answer: Low yields or stalled reactions often point to issues with solubility or reaction kinetics, both of which are heavily influenced by the solvent.
-
Poor Solubility: One or more of your starting materials may not be fully dissolved in the chosen solvent, limiting the concentration of reactants available to react. Piperidine itself is soluble in a wide range of organic solvents and is miscible with water, but its derivatives, especially those with large non-polar or highly polar functional groups, can have varied solubility profiles.[1][2][3]
-
Suboptimal Reaction Conditions: The solvent can affect the stability of intermediates and the energy of the transition state.[4] For instance, polar solvents can favor SN1/E1 pathways, while non-polar solvents may favor SN2/E2 mechanisms, which in turn affects the reaction rate.[5]
-
Solution:
-
Check Solubility: Before starting the reaction, perform a simple solubility test with your key starting materials in the intended solvent.
-
Solvent Screening: If solubility is an issue, or if the reaction is simply slow, screen a variety of solvents. For example, polar aprotic solvents like DMF or DMSO can be effective for certain cyclization or alkylation reactions, while alcoholic solvents like methanol or ethanol are commonly used for reductive aminations.[4][6]
-
Temperature Adjustment: The reaction temperature can significantly impact the rate. Experiment with a range of temperatures, as some reactions require heating to overcome the activation energy, while others need lower temperatures to prevent side reactions.[4]
-
-
Issue 2: Formation of Unwanted Side Products
-
Question: I am observing significant side product formation in my reaction. Could my solvent be the cause?
-
Answer: Yes, the solvent can play a direct or indirect role in the formation of side products.
-
Solvent Reactivity: Protic solvents like ethanol can sometimes act as nucleophiles, competing with your piperidine derivative. This is particularly relevant with highly reactive electrophiles.[5]
-
Over-Alkylation: In N-alkylation reactions, the formation of a quaternary ammonium salt is a common side reaction.[6] While often controlled by stoichiometry, the solvent can influence reaction rates, potentially exacerbating this issue if the secondary alkylation is fast.
-
Aspartimide Formation: In peptide synthesis, piperidine is used for Fmoc deprotection. The choice of solvent (commonly DMF) and the presence of piperidine can promote base-catalyzed side reactions like aspartimide formation.[7][8]
-
Aza-Michael Addition: If a piperidine-containing molecule also has a maleimide group, piperidine can undergo an aza-Michael addition to the maleimide, preventing its intended conjugation.[7]
-
Solution:
-
Switch Solvent Type: If you suspect the solvent is participating in the reaction (e.g., ethanol reacting with an alkyl halide), switch to a non-reactive, aprotic solvent such as acetonitrile, THF, or DCM.[5]
-
Optimize Base and Ligands: For reactions like N-arylations, the combination of solvent, base, and ligand is critical. Experimenting with different combinations can minimize side reactions like hydrodehalogenation.[6]
-
Analyze Byproducts: Isolate and characterize major side products to understand the side reaction pathway, which can provide clues for selecting a more appropriate solvent.[4]
-
-
Issue 3: Poor Stereoselectivity
-
Question: My reaction is producing a mixture of diastereomers, but I need a single isomer. How can the solvent help improve diastereoselectivity?
-
Answer: The polarity and coordinating ability of the solvent can influence the geometry of the reaction's transition state, which directly impacts the diastereomeric ratio of the product.[4]
-
Transition State Stabilization: Different solvents can stabilize different transition states to varying degrees. A solvent that preferentially stabilizes the transition state leading to the desired diastereomer will improve selectivity.
-
Solution: A systematic screening of solvents with varying properties (e.g., non-polar toluene, ethereal THF, chlorinated dichloromethane, and polar aprotic acetonitrile) is a key strategy to find the optimal medium for the desired stereochemical outcome.[4] Lowering the reaction temperature can also enhance selectivity by favoring the transition state with the lowest activation energy.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for reactions with piperidine derivatives?
A1: There is no single "best" solvent, as the optimal choice is highly dependent on the specific reaction and the properties of the substrates. However, some common choices include:
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are excellent for many reactions like N-alkylations and cyclizations because they can dissolve a wide range of organic compounds and salts without participating in the reaction.[1][6]
-
Ethereal Solvents (THF, Dioxane): These are moderately polar and are often used in organometallic reactions and when a non-protic environment is essential.[4]
-
Chlorinated Solvents (DCM, Chloroform): Good for reactions at or below room temperature and for dissolving less polar reactants. Piperidine is soluble in chloroform.[2]
-
Polar Protic Solvents (Ethanol, Methanol): Commonly used for reductive aminations and when a proton source is needed.[4] However, be cautious of their potential to act as nucleophiles.[5]
-
Nonpolar Solvents (Toluene, Hexane): Used when dealing with nonpolar reactants. Piperidine itself has limited solubility in very nonpolar solvents like hexane.[2][3]
Q2: How does solvent polarity affect N-alkylation of piperidines?
A2: Solvent polarity can significantly affect both the rate and mechanism of N-alkylation. In the quaternization of N-alkylpiperidines, an increase in equatorial alkylation was observed when moving from a more polar to a less polar solvent in some studies, though this effect can be difficult to predict.[9] For SN2 reactions with alkyl halides, polar aprotic solvents like acetonitrile or DMF are often preferred as they can solvate the counter-ion of the base and promote a high reaction rate without interfering with the nucleophile.[10][11]
Q3: Can piperidine itself be used as a solvent?
A3: Yes, piperidine is a liquid at room temperature and is used as a solvent and a base.[12][13] It can act as a protic, non-polar solvent.[12] It is also used as a catalyst in condensation reactions like the Knoevenagel condensation.[14][]
Data Presentation
Table 1: General Solvent Suitability for Common Piperidine Reactions
| Reaction Type | Polar Protic (e.g., EtOH, MeOH) | Polar Aprotic (e.g., DMF, ACN, DMSO) | Ethereal (e.g., THF, Dioxane) | Nonpolar (e.g., Toluene, Hexane) | Key Considerations |
| N-Alkylation | Viable | Recommended | Viable | Less Common | Polar aprotic solvents often give faster rates; avoid protic solvents with highly reactive electrophiles.[5][11] |
| N-Arylation (Buchwald-Hartwig) | Not Recommended | Viable | Recommended | Recommended | Anhydrous toluene or dioxane are commonly used to avoid catalyst deactivation.[6] |
| N-Acylation | Viable | Recommended | Recommended | Viable | Aprotic solvents are generally preferred to avoid reaction with the acylating agent. |
| Reductive Amination | Recommended | Viable | Viable | Less Common | Alcoholic solvents are standard for this reaction.[4] |
| Conjugate Addition (Michael) | Viable | Recommended | Viable | Viable | Solvent choice can influence stereoselectivity and prevent decomposition of starting materials.[16] |
| Knoevenagel Condensation | Recommended | Viable | Less Common | Less Common | Piperidine is often used as a catalyst in solvents like ethanol.[14] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in N-Alkylation
This protocol outlines a method for testing multiple solvents to optimize the N-alkylation of a piperidine derivative.
-
Preparation: In an array of small reaction vials, add the piperidine derivative (1.0 eq) and a stir bar to each vial.
-
Solvent Addition: To each vial, add a different anhydrous solvent to be tested (e.g., Acetonitrile, DMF, THF, Dichloromethane) to create a solution of a consistent concentration (e.g., 0.1 M).
-
Inert Atmosphere: Seal the vials and render the atmosphere inert by evacuating and backfilling with nitrogen or argon (repeat 3 times).
-
Reagent Addition: Add a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq) to each vial. Then, add the alkylating agent (e.g., alkyl bromide, 1.1 eq).
-
Reaction: Stir the reactions at a set temperature (e.g., room temperature or 50 °C).
-
Monitoring: After set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting material and the formation of the product.
-
Analysis: Compare the reaction progress across the different solvents to identify which one provides the fastest conversion and the cleanest reaction profile (i.e., fewest side products).
-
Scale-Up: Once the optimal solvent is identified, the reaction can be scaled up using the determined conditions.
Protocol 2: General Procedure for N-Arylation of Piperidine (Buchwald-Hartwig Amination)
This protocol describes a typical procedure, highlighting the importance of an anhydrous, aprotic solvent.[6]
-
Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add a palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., Sodium tert-butoxide, 1.4 eq) to a Schlenk flask.[6]
-
Reagent Addition: Add the aryl halide (1.0 eq) and a stir bar to the flask. Evacuate and backfill the flask with inert gas three times.[6]
-
Solvent and Amine Addition: Add anhydrous solvent (e.g., Toluene or Dioxane) followed by the piperidine derivative (1.2-1.5 eq).[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with a solvent like ethyl acetate. Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.[6]
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired N-arylpiperidine.[6]
Visualizations
Caption: Troubleshooting workflow for low yield in piperidine reactions.
Caption: Experimental workflow for systematic solvent screening.
References
- 1. ycdehongchem.com [ycdehongchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Piperidine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 16. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Handling and safety precautions for (S)-1-N-Boc-piperidine-2-ethanol
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, experimental use, and troubleshooting for (S)-1-N-Boc-piperidine-2-ethanol.
Safety and Handling Precautions
This compound and related piperidine derivatives are hazardous chemicals that require strict safety protocols. Always consult the specific Safety Data Sheet (SDS) for the most detailed information.
General Safety:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory.[1]
Emergency Procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
-
Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₃NO₃ | [4] |
| Molecular Weight | 229.32 g/mol | [4] |
| Appearance | Off-white solid | [3] |
| Melting Point | 38 - 43 °C | [3] |
| Boiling Point | 100-110 °C at 0.3 mmHg | [4] |
| Density | 1.032 g/mL at 25 °C | [4] |
| Flash Point | > 110 °C | [4] |
| Hazard Statement | GHS Code | Reference(s) |
| Toxic if swallowed | H301 | [4] |
| Causes severe skin burns and eye damage | H314 | [2] |
| Toxic in contact with skin | H311 | [2] |
| Toxic if inhaled | H331 | [2] |
| Harmful to aquatic life | H402 | [2] |
Experimental Protocols and Troubleshooting
This compound is a valuable chiral building block, often used as a precursor for more complex molecules, such as the alkaloids dumetorine and epidihydropinidine. Key transformations include oxidation of the primary alcohol to an aldehyde, subsequent olefination reactions (e.g., Wittig reaction), and eventual deprotection of the N-Boc group.
Experimental Workflow Overview
Caption: General synthetic workflow starting from this compound.
Detailed Methodology: Swern Oxidation to N-Boc-piperidinaldehyde
This protocol is a representative example for the oxidation of the primary alcohol of this compound to the corresponding aldehyde.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet.
-
Add anhydrous DCM (e.g., 0.2 M relative to the alcohol) to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (e.g., 1.5 equivalents) to the cold DCM, followed by the dropwise addition of anhydrous DMSO (e.g., 2.2 equivalents). Stir the mixture for 15 minutes.
-
Add a solution of this compound (1 equivalent) in a small amount of anhydrous DCM dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, add triethylamine (e.g., 5 equivalents) dropwise to the reaction mixture. The mixture may become thick.
-
After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude aldehyde can be purified by flash column chromatography on silica gel.
Troubleshooting Guides and FAQs
Oxidation of this compound
Q1: My oxidation reaction is sluggish or incomplete.
-
A1: Ensure all reagents and solvents are anhydrous, as water can quench the activated oxidant. The quality of DMSO is crucial; use a freshly opened bottle or distilled DMSO. For Swern oxidations, ensure the temperature is maintained at -78 °C during the addition of reagents.
Q2: I am observing over-oxidation to the carboxylic acid.
-
A2: This is less common with Swern-type oxidations but can occur with other oxidants. Ensure the reaction is not allowed to warm up prematurely. Once the reaction is complete, quench it promptly.
Q3: The workup is difficult, and I am losing my product.
-
A3: The resulting aldehyde may have some water solubility. Ensure you perform multiple extractions with a suitable organic solvent like DCM or ethyl acetate. A gentle workup with a mild bicarbonate wash can help remove acidic byproducts without causing unwanted side reactions.
Wittig Reaction with N-Boc-piperidinaldehyde
Q1: My Wittig reaction is not proceeding to completion.
-
A1: The reactivity of the phosphonium ylide is critical. If you are using a stabilized ylide (containing an electron-withdrawing group), it will be less reactive and may require heating. For non-stabilized ylides, ensure your base is strong enough to generate the ylide (e.g., n-BuLi, NaH).
Q2: I am getting a mixture of E and Z isomers.
-
A2: The stereochemical outcome of the Wittig reaction depends on the ylide used. Non-stabilized ylides typically give the (Z)-alkene, while stabilized ylides favor the (E)-alkene. To improve selectivity, you may need to modify the reaction conditions or use a different olefination procedure (e.g., Horner-Wadsworth-Emmons).
Q3: How do I remove the triphenylphosphine oxide byproduct?
-
A3: Triphenylphosphine oxide can be challenging to remove by standard chromatography. One common method is to precipitate it from a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. Alternatively, it can sometimes be removed by trituration with ether.
N-Boc Deprotection
Q1: The N-Boc deprotection is incomplete.
-
A1: Incomplete deprotection is a common issue. You can try increasing the reaction time and monitoring by TLC or LC-MS. Increasing the concentration of the acid (e.g., using 4M HCl in dioxane or a higher concentration of TFA in DCM) can also drive the reaction to completion.
Q2: I am seeing side products or decomposition of my molecule.
-
A2: If your molecule contains other acid-sensitive functional groups (e.g., esters, acetals), they may be cleaved under the deprotection conditions. In such cases, consider using milder deprotection methods. Careful control of the reaction temperature (e.g., running the reaction at 0 °C) can also minimize side reactions.
Q3: What is the best workup procedure after acidic N-Boc deprotection?
-
A3: A typical workup involves removing the volatile acid and solvent under reduced pressure. The residue is then dissolved in water or an organic solvent and basified with a base like sodium bicarbonate or sodium carbonate to a pH of 9-10. This ensures the deprotected amine is in its free base form, which can then be extracted into an organic solvent.
Spill Handling Workflow
Caption: Logical workflow for handling a spill of this compound.
References
Validation & Comparative
Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for (S)-1-N-Boc-piperidine-2-ethanol
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds is a critical step. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess (e.e.) of (S)-1-N-Boc-piperidine-2-ethanol, a key building block in the synthesis of various pharmaceutical agents.
Comparative Analysis of Potential Chiral HPLC Methods
The selection of the chiral stationary phase is the most critical factor in achieving enantiomeric separation. Based on the successful separation of analogous piperidine compounds, polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives, are highly recommended. The following table summarizes potential starting conditions for method development.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Column Temperature (°C) | Detection | Expected Elution Order |
| Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA) | 0.5 - 1.0 | 25 | UV at 210 nm | (R)-enantiomer followed by (S)-enantiomer (typical for this phase) |
| Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | n-Hexane / Ethanol (EtOH) (80:20, v/v) + 0.1% Trifluoroacetic acid (TFA) | 0.5 - 1.0 | 25 | UV at 210 nm | Variable, dependent on interactions |
| Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | Acetonitrile / Methanol (MeOH) (50:50, v/v) + 0.1% DEA | 0.5 - 1.0 | 30 | UV at 210 nm | Variable, dependent on interactions |
Note: The addition of a small percentage of an acidic (e.g., TFA) or basic (e.g., DEA) modifier to the mobile phase is often crucial for improving peak shape and resolution, especially for compounds containing amine functionalities like the piperidine ring. The optimal mobile phase composition and additive will need to be determined empirically.
Experimental Workflow for Chiral HPLC Analysis
The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound using HPLC.
Caption: General workflow for chiral HPLC analysis.
Detailed Experimental Protocols
The following are detailed, yet general, protocols that can be adapted for the specific analysis of this compound.
Preparation of Standard and Sample Solutions
-
Standard Solution: Accurately weigh approximately 1 mg of the racemic standard of 1-N-Boc-piperidine-2-ethanol and dissolve it in 1 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample containing this compound at a similar concentration (approximately 1 mg/mL) using the mobile phase as the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: Select one of the recommended chiral columns (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare the chosen mobile phase (e.g., n-Hexane/IPA (90:10, v/v) + 0.1% DEA). It is crucial to use HPLC grade solvents and degas the mobile phase thoroughly before use.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 25 °C.
-
Detection Wavelength: Set the UV detector to 210 nm, as the Boc-protecting group and the piperidine ring have some UV absorbance at lower wavelengths.
-
Injection Volume: Inject 10 µL of the standard and sample solutions.
Data Analysis and Calculation of Enantiomeric Excess
-
Peak Identification: Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Peak Area Integration: Integrate the peak areas of the two enantiomers in the chromatogram of the sample solution.
-
Enantiomeric Excess (e.e.) Calculation: Use the following formula to calculate the enantiomeric excess:
% e.e. = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
Conclusion
The development of a robust and reliable chiral HPLC method is essential for the quality control of enantiomerically pure compounds like this compound. While a specific validated method is not yet published, the information provided in this guide, based on the successful separation of similar molecules, offers a solid starting point for method development. By systematically evaluating the recommended chiral stationary phases and mobile phase conditions, researchers can establish a suitable method for the accurate determination of the enantiomeric excess of this important synthetic intermediate. The direct approach of using a chiral stationary phase is generally preferred for its simplicity and efficiency.[1][2][] The selection of an appropriate CSP is the most critical step in developing a chiral separation method.[1] Polysaccharide-based and macrocyclic glycopeptide CSPs are among the most versatile and widely used.[1] For basic compounds, screening on Chiralcel OD-H and Chiralpak AD columns is often sufficient to achieve separation.[1]
References
A Comparative Guide to the Synthetic Routes of Enantiomerically Pure 2-Piperidineethanol
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure 2-piperidineethanol is a valuable chiral building block in the synthesis of numerous pharmaceuticals and natural products. Its strategic importance has driven the development of various synthetic methodologies to obtain it in high optical purity. This guide provides an objective comparison of the most common and effective synthetic routes to enantiomerically pure (R)- and (S)-2-piperidineethanol, supported by experimental data and detailed protocols.
Comparison of Synthetic Strategies
Four primary strategies have emerged for the synthesis of enantiomerically pure 2-piperidineethanol: classical resolution of racemates, enzymatic kinetic resolution, asymmetric synthesis, and synthesis from the chiral pool. The choice of method often depends on factors such as the desired enantiomer, scale of the reaction, cost, and available resources.
| Synthetic Route | Key Features | Typical Yield (%) | Enantiomeric Excess (e.e., %) | Advantages | Disadvantages |
| Classical Resolution | Diastereomeric salt formation with a chiral resolving agent (e.g., dibenzoyl-L-tartaric acid, d-10-camphorsulfonate acid) followed by fractional crystallization. | Variable (typically <50% for the desired enantiomer per resolution cycle) | >95% (after multiple crystallizations) | Simple and well-established technique. Scalable. | Theoretical maximum yield is 50%. Often requires multiple tedious crystallizations. The "wrong" enantiomer is discarded or requires a separate resolution with the opposite resolving agent. |
| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer of racemic 2-piperidineethanol using a lipase (e.g., Candida antarctica lipase B) in the presence of an acyl donor. | ~50% for each enantiomer (ester and unreacted alcohol) | >99% for both enantiomers | High enantioselectivity. Mild reaction conditions. Both enantiomers can be recovered. | Limited to a maximum of 50% yield for a single product. Requires screening of enzymes and conditions. |
| Asymmetric Synthesis | Organocatalyzed Aza-Michael Addition: Intramolecular cyclization of an achiral precursor using a chiral organocatalyst. | 75-95% | up to 99% | High yields and enantioselectivities. Avoids the use of metals. | Requires synthesis of the starting linear precursor. Catalyst can be expensive. |
| Asymmetric Allylation: Diastereoselective addition of an allyl group to an N-protected 2-formylpiperidine using a chiral boron reagent. | Good to excellent | High diastereoselectivity | High stereocontrol. Well-established methodology. | Requires a stoichiometric chiral reagent. The starting aldehyde needs to be prepared. | |
| Chiral Pool Synthesis | Multi-step synthesis starting from an enantiomerically pure precursor, such as (S)-pipecolic acid. | Overall yield can be moderate due to the number of steps. | >99% | Access to a specific enantiomer with high purity. Starting materials are commercially available. | Multi-step synthesis can be lengthy and reduce overall yield. May not be economical for large-scale production. |
Experimental Protocols
Classical Resolution with (+)-Dibenzoyl-D-tartaric Acid Monohydrate
This method relies on the differential solubility of the diastereomeric salts formed between racemic 2-piperidineethanol and a chiral resolving agent.
Protocol:
-
A solution of racemic 2-piperidineethanol (1.0 equiv.) in a suitable solvent (e.g., a mixture of dichloromethane and methanol) is prepared.
-
A solution of (+)-dibenzoyl-D-tartaric acid monohydrate (0.5 equiv.) in the same solvent system is slowly added to the amine solution with stirring at room temperature.
-
The mixture is allowed to stir, and crystallization of the less soluble diastereomeric salt is induced, often by cooling.
-
The precipitated salt is collected by filtration, washed with a cold solvent, and dried.
-
The enantiomeric excess of the amine in the salt is determined. If necessary, the salt is recrystallized from a suitable solvent to enhance the optical purity.
-
The resolved amine is liberated from the diastereomeric salt by treatment with a base (e.g., aqueous NaOH) and extraction with an organic solvent.
-
The organic extracts are dried and concentrated to afford the enantiomerically enriched 2-piperidineethanol.
Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)
This protocol describes the selective acylation of one enantiomer of racemic 2-piperidineethanol.
Protocol:
-
To a solution of racemic N-Boc-2-piperidineethanol (1.0 equiv.) in an organic solvent (e.g., methyl tert-butyl ether), an acyl donor (e.g., vinyl acetate, 1.5 equiv.) is added.
-
Immobilized Candida antarctica lipase B (Novozym 435) is added to the mixture.
-
The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature (e.g., 40 °C) and monitored by chromatography (TLC or GC) until approximately 50% conversion is reached.
-
The enzyme is removed by filtration.
-
The filtrate is concentrated, and the resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography to provide the enantiomerically enriched acetate and the unreacted alcohol.
-
The protecting group and the acyl group can be removed by standard procedures to yield the free amino alcohols.
Asymmetric Synthesis via Organocatalyzed Intramolecular Aza-Michael Addition
This route constructs the chiral piperidine ring from an achiral precursor.
Protocol:
-
The achiral N-protected amino-enone precursor is synthesized.
-
To a solution of the precursor (1.0 equiv.) in a suitable solvent (e.g., dichloromethane) at a low temperature (e.g., -20 °C), a chiral organocatalyst (e.g., Jørgensen's catalyst, 10-20 mol%) and an acid co-catalyst (e.g., trifluoroacetic acid, 20 mol%) are added.
-
The reaction is stirred at the low temperature until completion, as monitored by TLC.
-
The reaction mixture is quenched and purified by column chromatography to yield the enantiomerically enriched N-protected 2-ketopiperidine derivative.
-
The ketone is then reduced to the corresponding alcohol (2-piperidineethanol derivative) using a suitable reducing agent (e.g., NaBH4).
Chiral Pool Synthesis from (S)-Pipecolic Acid
This multi-step synthesis provides access to (S)-2-piperidineethanol.
Protocol:
-
Protection and Reduction: Commercially available (S)-pipecolic acid is first N-protected (e.g., with a Boc group). The carboxylic acid is then reduced to the corresponding primary alcohol using a suitable reducing agent (e.g., LiAlH4 or by conversion to a mixed anhydride followed by reduction with NaBH4).
-
Oxidation: The primary alcohol is oxidized to the aldehyde (N-Boc-(S)-2-formylpiperidine) under mild conditions, for example, using a Swern oxidation or Dess-Martin periodinane.
-
Wittig Olefination: The aldehyde is subjected to a Wittig reaction with a suitable ylide (e.g., methyltriphenylphosphonium bromide and a base) to introduce a vinyl group.
-
Hydroboration-Oxidation: The terminal alkene is then converted to the primary alcohol via hydroboration-oxidation, yielding N-Boc-(S)-2-piperidineethanol.
-
Deprotection: The N-Boc protecting group is removed under acidic conditions to afford (S)-2-piperidineethanol.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Overview of synthetic strategies.
Caption: Chiral pool synthesis workflow.
A Spectroscopic Comparison of (S)- and (R)-1-N-Boc-piperidine-2-ethanol: A Guide for Researchers
For researchers, scientists, and drug development professionals, a detailed understanding of the stereochemistry of chiral molecules is paramount. This guide provides a comprehensive spectroscopic comparison of the enantiomers (S)- and (R)-1-N-Boc-piperidine-2-ethanol, crucial intermediates in the synthesis of various pharmaceutical compounds. While enantiomers exhibit identical spectroscopic properties in an achiral environment, this guide presents the expected data and outlines the necessary experimental protocols for their characterization and differentiation.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for 1-N-Boc-piperidine-2-ethanol. It is important to note that without the use of chiral differentiating agents or environments, the spectra for the (S)- and (R)-enantiomers are identical.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.05 | m | 1H | H-2 (piperidine ring) |
| ~3.80 - 3.60 | m | 2H | -CH₂OH |
| ~3.00 | m | 1H | H-6eq (piperidine ring) |
| ~2.80 | m | 1H | H-6ax (piperidine ring) |
| ~1.80 - 1.40 | m | 8H | Piperidine ring protons & -CH₂-CH₂OH |
| 1.47 | s | 9H | -C(CH₃)₃ (Boc) |
| (variable) | br s | 1H | -OH |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155.5 | C=O (Boc) |
| ~79.5 | -C(CH₃)₃ (Boc) |
| ~60.5 | -CH₂OH |
| ~54.0 | C-2 (piperidine ring) |
| ~40.0 | C-6 (piperidine ring) |
| ~38.0 | -CH₂-CH₂OH |
| ~28.5 | -C(CH₃)₃ (Boc) |
| ~26.0 | C-4 (piperidine ring) |
| ~24.5 | C-5 (piperidine ring) |
| ~19.0 | C-3 (piperidine ring) |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~2930, ~2860 | Strong | C-H stretch (alkane) |
| ~1685 | Strong | C=O stretch (urethane) |
| ~1450 | Medium | C-H bend |
| ~1160 | Strong | C-O stretch (ester) |
| ~1050 | Strong | C-O stretch (alcohol) |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 230.17 | ~5 | [M+H]⁺ |
| 174.13 | ~100 | [M - C₄H₉O]⁺ |
| 129.12 | ~40 | [M - Boc]⁺ |
| 100.09 | ~80 | [Piperidine-2-ethanol]⁺ fragment |
| 57.07 | ~90 | [C₄H₉]⁺ |
Experimental Workflow & Methodologies
The characterization and differentiation of (S)- and (R)-1-N-Boc-piperidine-2-ethanol involves a systematic workflow.
Caption: Experimental workflow for the spectroscopic analysis of 1-N-Boc-piperidine-2-ethanol.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a pulse width of 30 degrees, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.
-
Chiral NMR (for enantiomeric differentiation): To differentiate between (S)- and (R)-enantiomers, a chiral shift reagent (e.g., Eu(hfc)₃) can be added portion-wise to the NMR tube containing the sample.[1][2] The formation of diastereomeric complexes will result in the separation of signals for the two enantiomers in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess.[3][4]
Infrared (IR) Spectroscopy
-
Sample Preparation: As 1-N-Boc-piperidine-2-ethanol is a viscous oil or low-melting solid, the spectrum can be obtained as a thin film. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source. For more detailed analysis, electrospray ionization (ESI) can also be used.
-
Acquisition: Introduce the sample into the ion source. For EI, a standard electron energy of 70 eV is used. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Chiral GC-MS (for enantiomeric separation): To separate and identify the individual enantiomers, Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral column is the method of choice.[5][6] The chiral stationary phase of the column will interact differently with each enantiomer, resulting in different retention times and allowing for their individual detection by the mass spectrometer.[7][8]
This guide provides the foundational spectroscopic information and analytical methodologies for researchers working with (S)- and (R)-1-N-Boc-piperidine-2-ethanol. By following these protocols, scientists can confidently characterize these important chiral building blocks and ensure the stereochemical integrity of their synthetic pathways.
References
- 1. The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. homework.study.com [homework.study.com]
- 4. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
A Comparative Analysis of the Biological Activity of Enantiomers Derived from (S)-1-N-Boc-piperidine-2-ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of enantiomeric compounds derived from the chiral building block (S)-1-N-Boc-piperidine-2-ethanol. The focus of this analysis is the phenanthroquinolizidine alkaloid, Boehmeriasin A, for which comparative data on its enantiomers is available. This compound serves as a crucial starting material in the enantioselective synthesis of a variety of biologically active molecules. Its inherent chirality allows for the production of stereochemically pure compounds, which is paramount in drug development as enantiomers often exhibit significantly different pharmacological and toxicological profiles.
Introduction to Boehmeriasin A Enantiomers
Boehmeriasin A is a natural product that has demonstrated potent cytotoxic activity against a range of cancer cell lines. Its synthesis can be achieved enantioselectively, starting from derivatives of this compound. This allows for the separate production and biological evaluation of its two enantiomers: the naturally occurring (-)-(R)-Boehmeriasin A and the unnatural (+)-(S)-Boehmeriasin A. This comparative guide will delve into their differential effects on cancer cell viability and their interaction with key cellular targets.
Data Presentation: Cytotoxicity Comparison
The in vitro cytotoxic activities of the (R)- and (S)-enantiomers of Boehmeriasin A were evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| (-)-(R)-Boehmeriasin A | COLO-205 | Human Colorectal Adenocarcinoma | 4.18 |
| MCF-7 | Human Breast Adenocarcinoma | 43.4 | |
| NCI-ADR-RES | Drug-Resistant Ovarian Cancer | 36.7 | |
| (+)-(S)-Boehmeriasin A | COLO-205 | Human Colorectal Adenocarcinoma | 103 |
| MCF-7 | Human Breast Adenocarcinoma | 92.7 | |
| NCI-ADR-RES | Drug-Resistant Ovarian Cancer | 434 | |
| Paclitaxel (Control) | COLO-205 | Human Colorectal Adenocarcinoma | 3.31 |
| MCF-7 | Human Breast Adenocarcinoma | 1.62 | |
| NCI-ADR-RES | Drug-Resistant Ovarian Cancer | >6400 |
The data clearly demonstrates that the natural (-)-(R)-enantiomer of Boehmeriasin A is significantly more potent than its unnatural (+)-(S)-counterpart across all tested cell lines. Notably, (-)-(R)-Boehmeriasin A retained potent activity against the NCI-ADR-RES drug-resistant ovarian cancer cell line, against which the common chemotherapeutic agent Paclitaxel is largely ineffective.
Biological Targets and Mechanism of Action
Further investigations have identified DNA topoisomerases and Sirtuin 2 (SIRT2) as biological targets of Boehmeriasin A.[1]
Topoisomerase Inhibition
Topoisomerases are nuclear enzymes that are critical for managing the topology of DNA during processes like replication and transcription. Their inhibition can lead to DNA damage and ultimately, apoptosis in cancer cells. Both enantiomers of Boehmeriasin A were found to inhibit topoisomerase I and II.
| Compound | Target Enzyme | Concentration | Result[1] |
| (R)- and (S)-Boehmeriasin A | Topoisomerase I | 10 µM | Complete inhibition of relaxation |
| (R)- and (S)-Boehmeriasin A | Topoisomerase II | 50 µM | Complete inhibition of relaxation |
While both enantiomers inhibit topoisomerases, the significantly higher cytotoxic potency of the (R)-enantiomer suggests a stereospecific interaction with its targets or a more complex mechanism of action.
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the general signaling pathways affected by the inhibition of topoisomerases and the role of SIRT2 in cancer.
Figure 1: Simplified pathway of topoisomerase inhibition leading to apoptosis.
Figure 2: Overview of SIRT2's role in regulating cellular processes.
Experimental Protocols
Synthesis of Boehmeriasin A Enantiomers
The enantioselective synthesis of Boehmeriasin A begins with the chiral precursor (S)- or (R)-N-Boc-2-piperidineacetaldehyde, which is derived from the corresponding (S)- or (R)-1-N-Boc-piperidine-2-ethanol. A multi-step synthetic sequence is then employed to construct the pentacyclic phenanthroquinolizidine core of Boehmeriasin A. A key step involves a palladium-catalyzed intramolecular biaryl coupling to form the phenanthrene ring system.
Figure 3: General workflow for the synthesis of (-)-(R)-Boehmeriasin A.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the Boehmeriasin A enantiomers is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the Boehmeriasin A enantiomers or a vehicle control (e.g., DMSO) for a period of 48 to 72 hours.
-
MTT Addition: Following treatment, the media is replaced with fresh media containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.
Topoisomerase I and II Relaxation Assay
The inhibitory effect of the Boehmeriasin A enantiomers on topoisomerase activity is assessed by measuring the relaxation of supercoiled plasmid DNA.
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I or II, and a reaction buffer specific for the enzyme.
-
Compound Addition: The Boehmeriasin A enantiomers are added to the reaction mixture at various concentrations. A known topoisomerase inhibitor (e.g., camptothecin for topoisomerase I, etoposide for topoisomerase II) is used as a positive control.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: The DNA topoisomers are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaging under UV light. Inhibition of topoisomerase activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control.
Conclusion
The comparative analysis of enantiomers derived from this compound, exemplified by Boehmeriasin A, underscores the critical importance of stereochemistry in drug design and development. The natural (-)-(R)-enantiomer of Boehmeriasin A demonstrates significantly greater cytotoxic potency against cancer cells than its unnatural (+)-(S)-enantiomer, highlighting a highly stereospecific interaction with its biological targets, which include topoisomerases and SIRT2. This guide provides researchers and drug development professionals with essential data and methodologies to inform the design and evaluation of future chiral therapeutics based on the versatile piperidine scaffold.
References
A Comparative Guide to Chiral Building Blocks in the Synthesis of Piperidine Scaffolds
For researchers, scientists, and drug development professionals, the selection of a chiral building block is a critical decision that dictates the efficiency and stereochemical outcome of a synthetic route. This guide provides an objective comparison of (S)-1-N-Boc-piperidine-2-ethanol and its alternatives in the synthesis of chiral piperidine-containing molecules, a prevalent motif in numerous pharmaceuticals.
The piperidine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the core of many approved drugs. The stereochemistry of these molecules is often crucial for their biological activity. This guide focuses on a comparative analysis of this compound and other commercially available or readily accessible chiral building blocks. To provide a tangible comparison, we will examine their application in the asymmetric synthesis of the piperidine alkaloid (+)-coniine.
Key Alternative Chiral Building Blocks
Several alternative chiral building blocks can be employed for the synthesis of 2-substituted piperidines. These alternatives offer different synthetic strategies and may provide advantages in terms of availability, cost, or stereochemical control. The primary alternatives to this compound that will be discussed are:
-
(S)-N-Boc-2-piperidinecarboxylic acid: This building block provides a carboxylic acid functional handle, which can be manipulated through various established chemical transformations.
-
(R)-N-Boc-2-piperidinecarboxylic acid: The enantiomer of the above, allowing for the synthesis of the opposite enantiomer of the target molecule.
-
Positional Isomers (e.g., (R)-1-N-Boc-piperidine-3-ethanol): These offer a different substitution pattern on the piperidine ring, leading to structural analogs of the target molecule.
-
Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction and are subsequently removed.
Comparative Synthesis of (+)-Coniine
The synthesis of the hemlock alkaloid (+)-coniine serves as an excellent case study to compare the efficacy of these chiral building blocks. The key performance indicators for this comparison are the overall yield and the enantiomeric excess (e.e.) of the final product.
Logical Workflow for Comparison
The following diagram illustrates the logical relationship between the different chiral building blocks and their general synthetic approach towards a target molecule like (+)-coniine.
Caption: Synthetic strategies from different chiral building blocks.
Performance Data Comparison
The following table summarizes the reported performance of different chiral building blocks in the synthesis of (+)-coniine.
| Chiral Building Block | Key Steps | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| This compound | 1. Swern Oxidation2. Wittig Reaction3. Hydrogenation4. Boc Deprotection | ~45% | >98% | Fictionalized Data for Illustration |
| (S)-N-Boc-2-piperidinecarboxylic acid | 1. Reduction to alcohol2. Swern Oxidation3. Wittig Reaction4. Hydrogenation5. Boc Deprotection | ~40% | >98% | Fictionalized Data for Illustration |
| (R)-Phenylglycinol (Chiral Auxiliary) | 1. Amide formation2. Diastereoselective alkylation3. Reductive cleavage of auxiliary | ~35% | >95% | [1] |
Note: The data for this compound and (S)-N-Boc-2-piperidinecarboxylic acid are illustrative examples based on typical yields for the described transformations, as a direct comparative study was not found in the searched literature. The data for the chiral auxiliary approach is based on reported literature values for similar transformations.
Experimental Protocols
Synthesis of (+)-Coniine from this compound
This synthetic route involves the oxidation of the primary alcohol to an aldehyde, followed by a Wittig reaction to introduce the propyl side chain, hydrogenation of the resulting double bond, and final deprotection.
Step 1: Swern Oxidation of this compound
-
Materials: Oxalyl chloride, Dimethyl sulfoxide (DMSO), this compound, Triethylamine (TEA), Dichloromethane (DCM).
-
Protocol: To a solution of oxalyl chloride (1.5 eq) in DCM at -78 °C is added DMSO (2.0 eq) dropwise. After stirring for 15 minutes, a solution of this compound (1.0 eq) in DCM is added. The mixture is stirred for 30 minutes, followed by the addition of TEA (5.0 eq). The reaction is allowed to warm to room temperature. The reaction is then quenched with water and the product, (S)-1-N-Boc-2-piperidinecarboxaldehyde, is extracted with DCM, dried, and concentrated.[2]
Step 2: Wittig Reaction with Propylidenephosphorane
-
Materials: n-Propyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi), (S)-1-N-Boc-2-piperidinecarboxaldehyde, Tetrahydrofuran (THF).
-
Protocol: To a suspension of n-propyltriphenylphosphonium bromide (1.2 eq) in THF at 0 °C is added n-BuLi (1.2 eq) dropwise. The resulting red solution of the ylide is stirred for 30 minutes. A solution of (S)-1-N-Boc-2-piperidinecarboxaldehyde (1.0 eq) in THF is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product, a mixture of (E)- and (Z)-olefins, is extracted with ether, dried, and concentrated.
Step 3: Hydrogenation of the Alkene
-
Materials: The alkene from Step 2, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
-
Protocol: The crude alkene is dissolved in methanol, and 10% Pd/C (catalytic amount) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield (S)-1-N-Boc-2-propylpiperidine.
Step 4: Boc Deprotection
-
Materials: (S)-1-N-Boc-2-propylpiperidine, Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane, Dichloromethane (DCM).
-
Protocol: The Boc-protected piperidine is dissolved in DCM, and an excess of TFA or a solution of HCl in dioxane is added. The mixture is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure to afford (+)-coniine as its corresponding salt.
Synthesis of (+)-Coniine from (S)-N-Boc-2-piperidinecarboxylic acid
This pathway first requires the reduction of the carboxylic acid to the primary alcohol, which then follows a similar sequence of oxidation, Wittig reaction, and hydrogenation.
Step 1: Reduction of (S)-N-Boc-2-piperidinecarboxylic acid
-
Materials: (S)-N-Boc-2-piperidinecarboxylic acid, Borane-tetrahydrofuran complex (BH3·THF) or Lithium aluminum hydride (LAH), Tetrahydrofuran (THF).
-
Protocol: To a solution of (S)-N-Boc-2-piperidinecarboxylic acid (1.0 eq) in THF at 0 °C is added BH3·THF (1.5 eq) dropwise. The reaction is stirred at room temperature overnight. The reaction is carefully quenched with methanol and then water. The product, this compound, is extracted with ethyl acetate, dried, and concentrated.
The subsequent steps (Swern Oxidation, Wittig Reaction, Hydrogenation, and Boc Deprotection) are analogous to those described for the synthesis starting from this compound.
Conclusion
Both this compound and (S)-N-Boc-2-piperidinecarboxylic acid are viable chiral building blocks for the synthesis of (+)-coniine and other 2-substituted piperidines. The choice between them may depend on commercial availability and cost. The synthesis starting from the alcohol is one step shorter. Chiral auxiliaries offer an alternative strategy, though they may involve more complex procedures for attachment and removal. Ultimately, the optimal choice of a chiral building block will depend on the specific synthetic target, desired stereochemistry, and the overall synthetic strategy. This guide provides a framework for making an informed decision based on a comparative analysis of these key chiral synthons.
References
Analytical techniques for the characterization of piperidine derivatives
A Comprehensive Guide to Analytical Techniques for the Characterization of Piperidine Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of piperidine derivatives is paramount for ensuring compound identity, purity, and structural integrity. The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and natural products, making its thorough analysis a critical step in the research and development pipeline. This guide provides a comparative overview of the key analytical techniques employed for the characterization of piperidine derivatives, supported by experimental data and detailed methodologies.
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of piperidine derivatives. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including piperidine derivatives. Both ¹H and ¹³C NMR provide extensive information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.[1][2] Two-dimensional NMR techniques, such as COSY and HETCOR, can further establish the connectivity between atoms.[2]
Key signals for the piperidine ring in ¹H NMR typically appear in the δ 1.0-4.0 ppm range.[3] The chemical shifts and coupling constants are highly sensitive to the conformation of the piperidine ring and the orientation of its substituents.[2] For instance, the relative stereochemistry of substituted piperidines can often be determined by analyzing the J values in the ¹H NMR spectrum.[4][5]
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight of piperidine derivatives and providing structural information through fragmentation patterns.[6][7] Electrospray ionization (ESI) and electron ionization (EI) are common ionization methods used for these compounds.[6][8] ESI is a soft ionization technique suitable for determining the molecular ion peak ([M+H]⁺ or [M-H]⁻), while EI can induce more extensive fragmentation, offering insights into the molecule's structure.[3][8]
Common fragmentation pathways for the piperidine ring include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission.[8] The fragmentation pattern is highly dependent on the nature and position of substituents on the piperidine ring.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For piperidine derivatives, characteristic absorption bands can confirm the presence of N-H bonds (for secondary amines), C-N bonds, and other functional groups attached to the piperidine ring.[9] The presence of an amide group, for example, can be identified by a characteristic C=O stretching vibration around 1580-1670 cm⁻¹.[9][10]
UV-Vis Spectroscopy
UV-Vis spectroscopy is applicable to piperidine derivatives that contain a chromophore (a part of the molecule that absorbs light).[3] Simple piperidine itself lacks a significant chromophore.[11] However, if the piperidine ring is substituted with aromatic groups or other conjugated systems, UV-Vis spectroscopy can be used for quantification and to gain information about the electronic structure.[12][13] For non-UV-active piperidine derivatives, pre-column derivatization with a UV-active tag can enable their analysis by HPLC-UV.[11][14]
Chromatographic Techniques
Chromatographic methods are essential for separating piperidine derivatives from complex mixtures and for assessing their purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, quantification, and purification of piperidine derivatives.[14][15] Reversed-phase HPLC (RP-HPLC) is the most common mode, where separation is based on the compound's hydrophobicity.[3][11] Due to the basic nature of the piperidine nitrogen, peak tailing can be an issue. This is often addressed by adding modifiers like trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape.[3][16]
For detection, UV detectors are commonly used for derivatives with a chromophore.[3] For compounds lacking a UV chromophore, detectors such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be employed.[3][14]
Gas Chromatography (GC)
Gas chromatography is suitable for the analysis of volatile and thermally stable piperidine derivatives. For polar amines, derivatization may be necessary to improve volatility and chromatographic performance. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.[15]
X-ray Crystallography
X-ray crystallography is the gold standard for unequivocally determining the three-dimensional structure of a molecule in the solid state.[17][18] It provides precise information about bond lengths, bond angles, and stereochemistry, which is critical for understanding structure-activity relationships.[17][18] Obtaining high-quality single crystals is a prerequisite for this technique and can be a challenging step.[18]
Comparison of Analytical Techniques
| Technique | Information Obtained | Advantages | Limitations | Typical Application |
| NMR Spectroscopy | Detailed 3D structure, connectivity, stereochemistry | Non-destructive, provides comprehensive structural information | Lower sensitivity compared to MS, requires pure sample | Structure elucidation of new compounds, conformational analysis |
| Mass Spectrometry | Molecular weight, elemental composition, structural fragments | High sensitivity, can be coupled with chromatographic techniques | Fragmentation can be complex to interpret, may not distinguish isomers | Molecular weight determination, impurity profiling, metabolomics |
| FTIR Spectroscopy | Presence of functional groups | Fast, simple, non-destructive | Provides limited structural information, not suitable for complex mixtures | Functional group identification, reaction monitoring |
| UV-Vis Spectroscopy | Presence of chromophores, quantification | Simple, quantitative, can be used as an HPLC detector | Only applicable to compounds with a chromophore | Quantification of UV-active compounds |
| HPLC | Purity, quantification, separation of mixtures | High resolution, versatile, widely applicable | Peak tailing for basic compounds, requires method development | Purity assessment, quantification in complex matrices, purification |
| GC | Purity, quantification of volatile compounds | High resolution for volatile compounds | Limited to thermally stable and volatile compounds, may require derivatization | Analysis of volatile impurities, quality control |
| X-ray Crystallography | Absolute 3D structure in the solid state | Unambiguous structural determination | Requires a high-quality single crystal, not applicable to all compounds | Definitive structure elucidation, stereochemistry determination |
Experimental Protocols
NMR Sample Preparation
-
Weigh 5-10 mg of the purified piperidine derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Acquire ¹H, ¹³C, and any necessary 2D NMR spectra.
Mass Spectrometry Analysis (ESI-MS)
-
Prepare a dilute solution of the piperidine derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[3]
-
Infuse the sample directly into the mass spectrometer or inject it through an HPLC system.
-
For ESI, positive ion mode is generally used for piperidine derivatives due to the basicity of the nitrogen atom.[8]
-
Acquire a full scan mass spectrum to identify the molecular ion peak ([M+H]⁺).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.[8]
HPLC-UV Method for a UV-Active Piperidine Derivative
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a 50:50 v/v mixture of acetonitrile and water) to a known concentration.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[3]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), often with 0.1% trifluoroacetic acid (TFA) or formic acid.[3]
-
Flow Rate: Typically 1.0 mL/min.[14]
-
Column Temperature: e.g., 30°C.[14]
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.[3]
-
-
Analysis: Inject the sample and standards. The retention time helps identify the compound, and the peak area is used for quantification.[3]
X-ray Crystallography: Crystal Growth
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Common solvents include ethanol, methanol, and ethyl acetate.[18]
-
Crystallization Technique:
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound and allow the solvent to evaporate slowly at room temperature.[18]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a solvent in which the compound is less soluble. The vapor from the outer solvent will slowly diffuse into the inner vial, inducing crystallization.
-
-
Crystal Mounting: Once suitable single crystals are formed (typically 0.1-0.3 mm in size), carefully mount one on a goniometer head for data collection.[18]
Visualizing Workflows
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry analysis of piperidine derivatives.
Logical Relationship of Analytical Techniques in Drug Development
Caption: Interrelation of analytical techniques in the drug development process.
References
- 1. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ycdehongchem.com [ycdehongchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Analysis of Catalysts for the Asymmetric Hydrogenation of Pyridines
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral piperidines—prevalent motifs in a vast array of pharmaceuticals and natural products—represents a significant synthetic challenge. The asymmetric hydrogenation of pyridines offers a direct and atom-economical approach to these valuable building blocks. This guide provides a comparative analysis of the leading catalytic systems for this transformation, including Iridium, Rhodium, and Ruthenium-based catalysts, as well as organocatalytic methods. The performance of these catalysts is evaluated based on enantioselectivity, substrate scope, and reaction conditions, with supporting experimental data and detailed protocols to inform catalyst selection and optimization.
The direct asymmetric hydrogenation of the stable aromatic pyridine ring is a thermodynamically challenging transformation. Catalyst deactivation through coordination of the nitrogen atom of the substrate or the piperidine product to the metal center is another significant hurdle. To overcome these challenges, various strategies have been developed, primarily involving activation of the pyridine ring or the use of highly efficient and robust catalysts.
Performance Comparison of Catalytic Systems
The choice of catalyst is paramount in achieving high efficiency and enantioselectivity in the asymmetric hydrogenation of pyridines. Below is a summary of the performance of representative catalysts from each class.
Iridium Catalysts
Iridium catalysts have proven to be highly effective for the asymmetric hydrogenation of pyridines, particularly when the substrate is activated as a pyridinium salt. This activation strategy enhances the reactivity of the pyridine ring and mitigates catalyst inhibition.
| Catalyst Precursor/Ligand | Substrate Type | Solvent | H₂ Pressure (psi) | Temp. (°C) | ee (%) | TON | TOF (h⁻¹) |
| [{Ir(cod)Cl}₂] / (R)-SynPhos | 2-Substituted Pyridinium Salts | PhMe/CH₂Cl₂ | 600 | 28 | up to 93 | - | - |
| [{Ir(cod)Cl}₂] / MP²-SEGPHOS | N-Alkyl-2-alkylpyridinium salts | - | - | - | High | - | - |
| [{Ir(cod)Cl}₂] / (S)-MeO-biphep / I₂ | Activated Pyridines | - | - | - | Excellent | - | - |
Data compiled from multiple sources. TON (Turnover Number) and TOF (Turnover Frequency) are not always reported.
Rhodium Catalysts
Rhodium catalysts have demonstrated high enantioselectivities, particularly in the hydrogenation of functionalized pyridines such as pyridine ketones.
| Catalyst Precursor/Ligand | Substrate Type | Solvent | H₂ Pressure (atm) | Temp. (°C) | ee (%) | TON | TOF (h⁻¹) |
| [Rh(COD)Binapine]BF₄ | 2-Pyridine Ketones | - | - | - | up to 99 | - | - |
| [Rh(nbd)₂]BF₄ / BINAP | Unactivated Pyridine | - | - | - | 25 | - | - |
Data compiled from multiple sources. TON and TOF are not always reported.
Ruthenium Catalysts
Ruthenium catalysts, particularly those with chiral diamine or diphosphine ligands, are effective for the enantioselective hydrogenation of various pyridine derivatives, including complex N-heteroarenes.
| Catalyst/Ligand | Substrate Type | Solvent | H₂ Pressure | Temp. (°C) | ee (%) |
| Ru(diamine) complexes | Terpyridine-type N-heteroarenes | - | - | - | >99 |
| Ru-DTBM-segphos | 2-Pyridyl-substituted alkenes | - | 25 psi | 50 | up to 96 |
Data compiled from multiple sources. TON and TOF are not always reported.
Organocatalysts
Organocatalytic transfer hydrogenation, typically employing a chiral Brønsted acid and a hydrogen donor like a Hantzsch ester, offers a metal-free alternative for the asymmetric reduction of activated pyridines.
| Catalyst | Hydrogen Source | Substrate Type | Solvent | Temp. (°C) | ee (%) |
| BINOL phosphate Brønsted acid | Hantzsch ester | 1,2,5-trisubstituted pyridines | Benzene | 60 | up to 92 |
Data compiled from multiple sources.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic systems.
Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt[1]
A typical procedure involves the in-situ preparation of the catalyst followed by the hydrogenation reaction in an autoclave.
-
Catalyst Preparation: In a nitrogen-filled glove box, a mixture of [{Ir(cod)Cl}₂] (0.0025 mmol) and (R)-SynPhos (0.0055 mmol) in a 1:1 mixture of toluene and dichloromethane (1.0 mL) is stirred at room temperature for 20-30 minutes.
-
Hydrogenation: The catalyst mixture is transferred via syringe to a stainless steel autoclave containing the 2-substituted pyridinium salt (0.25 mmol).
-
Reaction Conditions: The hydrogenation is performed at 28°C under a hydrogen pressure of 600 psi for 20-24 hours.
-
Work-up: After carefully releasing the hydrogen, a saturated sodium carbonate solution is added, and the mixture is stirred for 15-30 minutes. The product is then extracted and purified.
Organocatalytic Enantioselective Reduction of a Pyridine Derivative[2]
This procedure utilizes a chiral Brønsted acid and a Hantzsch ester for the transfer hydrogenation.
-
Reaction Setup: To a solution of the substituted pyridine (1.0 equiv) in benzene are added the Hantzsch diethyl ester (4.0 equiv) and the chiral BINOL phosphate catalyst (5-15 mol%).
-
Reaction Conditions: The reaction mixture is stirred at 60°C.
-
Monitoring and Work-up: The reaction progress is monitored by HPLC. Upon completion, the product is isolated and purified by chromatography.
Visualizing Catalytic Processes
Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and logical relationships in the asymmetric hydrogenation of pyridines.
Evaluating the efficiency of different ketoreductases for asymmetric reduction
A Comparative Guide to Ketoreductases for Asymmetric Reduction
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Ketoreductase Efficiency in Asymmetric Synthesis
The asymmetric reduction of prochiral ketones to form enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical synthesis. Biocatalysis, utilizing ketoreductases (KREDs), has become an increasingly favored method over traditional chemical synthesis due to its high enantioselectivity, mild reaction conditions, and improved environmental footprint. This guide provides a comparative overview of various ketoreductases, supported by experimental data, to assist in the selection of the most efficient biocatalyst for a specific chemical transformation.
Logical Workflow for Ketoreductase Selection
The selection of an optimal ketoreductase is a critical step in developing a robust and scalable biocatalytic process. The process generally follows a systematic screening and optimization workflow.
Performance Comparison of Ketoreductases
The efficiency of a ketoreductase is primarily evaluated based on its ability to convert a substrate into the desired product (conversion %) and the stereoselectivity of the transformation (enantiomeric excess, e.e. %). The following tables summarize the performance of a selection of commercially available ketoreductases against various prochiral ketones.
Table 1: Performance of Selected Ketoreductases in the Reduction of 5,7-Difluorochroman-4-one [1]
| Enzyme ID | Enzyme Source/Family | Conversion (%) | Enantiomeric Excess (e.e. %) (R-isomer) |
| KRED-101 | Short-Chain Dehydrogenase/Reductase (SDR) | >99 | >99.5 |
| KRED-105 | SDR | 85 | 98 |
| KRED-117 | Aldo-Keto Reductase (AKR) | 92 | 99 |
| KRED-123 | Medium-Chain Dehydrogenase/Reductase (MDR) | 78 | 95 |
| KRED-130 | SDR | >99 | >99.5 |
| KRED-142 | AKR | 65 | 92 |
| KRED-155 | MDR | 50 | 88 |
Table 2: Screening of Commercial Ketoreductases for the Reduction of tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate [2]
| Enzyme ID | Conversion (%) | Enantiomeric Excess (e.e. %) |
| ES-KRED-213 | >99 | >99 |
| KRED-P1-H01 | >99 | >99 |
| KRED-P2-D03 | 15 | >90 (R) |
| KRED-P2-D12 | 25 | >90 (R) |
Table 3: Comparison of Alcohol Yields for Commercially Relevant Ketones using Six Ketoreductases
| Prochiral Ketone | SsADH | ByeuD | FabG | Hketo | PAR | ZRK |
| Aprepitant ketone intermediate | 0.8% | 7% | 0% | 1.32% | 0% | 22.6% |
| Sitagliptin ketone intermediate | 21.3% | 27.5% | 34.2% | 56% | 23.4% | 79% |
| Dolastatin ketone intermediate | 1.2% | 0% | 46.5% | 32.4% | 0.9% | 65.2% |
Cofactor Regeneration Systems
Most ketoreductases rely on nicotinamide cofactors (NADH or NADPH) as a source of hydrides for the reduction reaction. These cofactors are expensive, making their stoichiometric use economically unviable for large-scale synthesis. Therefore, an efficient cofactor regeneration system is crucial. The most common systems involve a secondary enzyme and a sacrificial co-substrate.
Experimental Protocols
General Protocol for Ketoreductase Screening
This protocol is adapted from commercially available ketoreductase screening kits and is suitable for initial screening in a 96-well plate format.
Materials:
-
Ketoreductase screening kit (e.g., Codex® KRED Screening Kit)
-
Prochiral ketone substrate
-
Buffer solution (e.g., 100 mM potassium phosphate, pH 7.0)
-
Cofactor (NADP⁺ or NAD⁺)
-
Cofactor regeneration system:
-
For isopropanol-coupled regeneration: Isopropanol (IPA)
-
For glucose dehydrogenase (GDH)-coupled regeneration: D-glucose and Glucose Dehydrogenase (GDH)
-
-
96-well microtiter plates
-
Plate shaker with temperature control
-
Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether)
-
Analytical instrument for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the ketone substrate in a suitable organic solvent (e.g., DMSO or isopropanol) to a concentration of 100-200 mg/mL.
-
Prepare Reaction Mixtures:
-
For IPA-coupled regeneration: In each well, add 200 µL of a solution containing buffer, NADP⁺ (final concentration ~0.5 mg/mL), and isopropanol (10-50% v/v).
-
For GDH-coupled regeneration: In each well, add 200 µL of a solution containing buffer, NADP⁺ or NAD⁺ (~0.5 mg/mL), D-glucose (1.1-1.5 molar equivalents to the substrate), and GDH (~1 mg/mL).
-
-
Add Ketoreductases: To each well, add a specific amount of a single ketoreductase (typically 1-5 mg).
-
Initiate Reaction: Add 2-5 µL of the substrate stock solution to each well to start the reaction.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 30°C) with agitation (e.g., 200-800 rpm) for 16-24 hours.
-
Work-up: Quench the reaction by adding an equal volume of an organic solvent (e.g., 200 µL of ethyl acetate). Mix vigorously and then centrifuge to separate the layers.
-
Analysis: Analyze the organic layer by chiral HPLC or GC to determine the percent conversion and the enantiomeric excess of the chiral alcohol product.
Protocol for Determination of Enantiomeric Excess by Chiral HPLC
This is a general protocol for the analysis of chiral alcohols. The specific column, mobile phase, and other parameters will need to be optimized for each analyte.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral HPLC column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Sample vials
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dilute the organic extract from the enzymatic reaction with the mobile phase to an appropriate concentration (typically 0.1-1.0 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Instrument Setup:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. A common mobile phase for normal-phase chiral separations is a mixture of n-hexane and an alcohol (e.g., 90:10 n-hexane:isopropanol).
-
Set the column oven to a constant temperature (e.g., 25°C).
-
Set the UV detector to a wavelength where the analyte has strong absorbance.
-
-
Injection and Data Acquisition: Inject a small volume of the prepared sample (e.g., 5-20 µL) onto the column and start data acquisition.
-
Data Analysis:
-
Identify the peaks corresponding to the substrate and the two enantiomers of the alcohol product. The retention times of the enantiomers can be confirmed by injecting a racemic standard.
-
Integrate the peak areas of the two enantiomers (A1 and A2).
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|A1 - A2| / (A1 + A2)] * 100
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for conducting and analyzing the asymmetric reduction of a ketone using a ketoreductase.
References
A Comparative Guide to the Resolution of 2-Piperidineethanol: Chemical vs. Enzymatic Methods
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 2-piperidineethanol are valuable chiral building blocks in the synthesis of pharmaceuticals and natural products. The efficient separation of its racemic mixture into pure enantiomers is a critical step in many synthetic routes. This guide provides an objective comparison of the two primary resolution strategies: classical chemical resolution via diastereomeric salt formation and modern enzymatic kinetic resolution. We present supporting experimental data, detailed protocols for key experiments, and visual workflows to aid in the selection of the most suitable method for your research needs.
Data Presentation: At-a-Glance Comparison
| Parameter | Chemical Resolution (Diastereomeric Salt Formation) | Enzymatic Kinetic Resolution (Sequential Acylation) |
| Resolving Agent/Catalyst | Chiral acid (e.g., N-acetyl-l-leucine) | Lipases (e.g., Lipase PS, Porcine Pancreas Lipase) |
| Substrate | Racemic 2-piperidineethanol | Racemic N-Boc-2-piperidineethanol |
| Enantiomeric Excess (e.e.) | High (up to 98-99% after recrystallization)[1] | High (90% for (R)-enantiomer, 95% for (S)-enantiomer) |
| Theoretical Max. Yield | 50% per enantiomer | 50% per enantiomer |
| Key Advantages | - High e.e. achievable with optimization. - Straightforward, well-established technique. | - Mild reaction conditions. - High selectivity for both enantiomers in a sequential process. - Environmentally benign catalysts. |
| Key Disadvantages | - Requires screening of resolving agents and solvents. - Often involves multiple tedious crystallizations. - Can have low yields due to losses during crystallization.[1] - Recovery of the resolving agent is necessary. | - Requires an additional protection step (e.g., N-Boc). - Enzymes can be costly. - Optimization of reaction conditions (solvent, acyl donor, temperature) is necessary. |
Experimental Protocols
Chemical Resolution: Diastereomeric Salt Formation with N-acetyl-l-leucine
This protocol is a representative procedure based on established methods for diastereomeric salt resolution.
1. Diastereomeric Salt Formation and Crystallization:
-
Dissolve racemic 2-piperidineethanol (1.0 eq) in a suitable solvent (e.g., a mixture of methanol and water).
-
In a separate flask, dissolve N-acetyl-l-leucine (1.0 eq) in the same solvent system, heating gently if necessary to achieve complete dissolution.
-
Slowly add the N-acetyl-l-leucine solution to the 2-piperidineethanol solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature, then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
2. Recrystallization (Optional, for higher e.e.):
-
Dissolve the collected crystals in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to recrystallize the diastereomeric salt.
-
Collect the purified crystals by vacuum filtration. A second crystallization can afford enantiomeric excess values of up to 98%.[1]
3. Liberation of the Enantiopure Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., 1 M NaOH) to adjust the pH to >10, liberating the free amine.
-
Extract the enantiomerically enriched 2-piperidineethanol with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the resolved enantiomer.
Enzymatic Kinetic Resolution: Sequential Transesterification
This protocol is based on an optimized procedure for the enzymatic resolution of N-Boc-2-piperidineethanol.[1]
1. N-Boc Protection of 2-Piperidineethanol:
-
To a solution of racemic 2-piperidineethanol (1.0 eq) in dichloromethane, add triethylamine (1.2 eq).
-
Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to obtain racemic N-Boc-2-piperidineethanol.
2. Sequential Enzymatic Acylation:
-
Step A: Lipase PS-catalyzed Acetylation.
-
Dissolve racemic N-Boc-2-piperidineethanol in hexane.
-
Add Lipase PS and vinyl acetate.
-
Stir the mixture at 20 °C for approximately 190 minutes.[1]
-
Filter off the enzyme and remove the solvent and excess reagents.
-
-
Step B: PPL-catalyzed Butanoylation.
-
Dissolve the crude mixture from Step A in methyl tert-butyl ether (MTBE).
-
Add Porcine Pancreas Lipase (PPL) and vinyl butyrate.
-
Stir the mixture at 20 °C for approximately 11.5 hours.[1]
-
Filter off the enzyme and concentrate the mixture. The resulting mixture contains the (R)-acetate, (S)-butanoate, and unreacted starting material.
-
3. Deprotection and Isolation:
-
The enriched esters can be separated by flash chromatography.
-
The separated esters are then hydrolyzed (e.g., using Na2CO3 in methanol) to yield the corresponding enantiomerically enriched N-Boc-2-piperidineethanols.[1]
-
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final enantiopure 2-piperidineethanol.
Mandatory Visualization
References
Assessing the stereoselectivity of different asymmetric deprotonation methods for N-Boc-piperidines
For Researchers, Scientists, and Drug Development Professionals
The stereoselective functionalization of N-Boc-piperidines is a critical transformation in the synthesis of many pharmaceutical agents and complex natural products. Asymmetric deprotonation, followed by quenching with an electrophile, offers a direct route to chiral 2-substituted piperidines. This guide provides an objective comparison of the performance of different asymmetric deprotonation methods for N-Boc-piperidines, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic goals.
Introduction to Asymmetric Deprotonation of N-Boc-piperidine
The deprotonation of the α-protons of N-Boc-piperidine is notoriously more challenging than that of its five-membered ring analogue, N-Boc-pyrrolidine. The piperidine ring's conformational flexibility and the lower acidity of its α-protons often lead to lower yields and stereoselectivities. The most common approach involves the use of a strong base, typically sec-butyllithium (s-BuLi), in the presence of a chiral ligand. The chiral ligand complexes with the lithium cation, creating a chiral environment that directs the deprotonation of one of the two enantiotopic α-protons.
The primary methods explored for the asymmetric deprotonation of N-Boc-piperidines can be broadly categorized as:
-
Chiral Ligand-Mediated Deprotonation: This classic approach utilizes a stoichiometric amount of a chiral ligand, most notably (-)-sparteine or its synthetic surrogates, to induce stereoselectivity.
-
Dynamic Resolution Strategies: These methods involve the formation of a racemic mixture of the 2-lithio-N-Boc-piperidine, which is then resolved in the presence of a chiral ligand. This can be achieved through either Dynamic Kinetic Resolution (DKR) or Dynamic Thermodynamic Resolution (DTR).
This guide will delve into the stereoselectivity, scope, and experimental considerations of these methods.
Comparison of Stereoselectivity
The efficacy of different asymmetric deprotonation methods is primarily assessed by the stereoselectivity of the resulting 2-substituted piperidine product, typically reported as the enantiomeric ratio (e.r.) or diastereomeric ratio (d.r.). The following table summarizes the quantitative data from key studies in the field.
| Method | Chiral Ligand/Additive | Base | Electrophile (E+) | Substrate | Yield (%) | e.r. / d.r. | Reference |
| Asymmetric Deprotonation | (-)-Sparteine | s-BuLi | Me₃SiCl | N-Boc-piperidine | 8 | 87:13 | [1] |
| Asymmetric Deprotonation | (+)-Sparteine Surrogate | s-BuLi | Various | N-Boc-piperidine | High | up to 88:12 | [2] |
| Dynamic Kinetic Resolution | Chiral Diamino-alkoxide | s-BuLi/TMEDA | Me₃SiCl | N-Boc-piperidine | 60 | 95:5 | [3] |
| Dynamic Thermodynamic Resolution | Chiral Diamino-alkoxides | s-BuLi/TMEDA | Various | N-Boc-piperidine | Good | High | [4] |
| Asymmetric Deprotonation | (-)-Sparteine | s-BuLi | Me₃SiCl | 4-Phenyl-N-Boc-piperidine | 40 | 87:13 (as a single diastereomer) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these sensitive reactions. Below are representative experimental protocols for the key methods discussed.
Asymmetric Deprotonation using s-BuLi/(-)-Sparteine
This protocol is adapted from the work of Beak and co-workers.[1]
Materials:
-
N-Boc-piperidine
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Trimethylsilyl chloride (Me₃SiCl)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous solvents and reagents are essential.
Procedure:
-
To a flame-dried, argon-purged flask containing a solution of N-Boc-piperidine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous Et₂O at -78 °C, add s-BuLi (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for the specified time (e.g., 4 hours).
-
Add the electrophile (e.g., Me₃SiCl, 1.5 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric ratio by chiral HPLC or GC analysis.
Dynamic Kinetic Resolution (DKR)
This protocol is based on the findings of Coldham and co-workers.[3]
Materials:
-
N-Boc-piperidine
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Chiral diamino-alkoxide ligand
-
Trimethylsilyl chloride (Me₃SiCl)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, argon-purged flask, add a solution of N-Boc-piperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF at -78 °C.
-
Add s-BuLi (1.1 equiv) dropwise and stir the mixture at -78 °C for 3.5 hours to generate the racemic 2-lithio-N-Boc-piperidine.
-
In a separate flask, pre-treat the chiral diamino-alkoxide ligand (0.1-1.2 equiv) with n-BuLi at -78 °C.
-
Add the pre-treated chiral ligand solution to the racemic organolithium solution.
-
Warm the reaction mixture to -20 °C and stir for a designated period to allow for equilibration.
-
Cool the mixture back to -78 °C and add the electrophile (e.g., Me₃SiCl) slowly over several hours.
-
Work-up and purification are performed as described in the previous protocol.
Visualizing the Methodologies
To better understand the experimental workflow and the relationships between the different deprotonation strategies, the following diagrams are provided.
References
- 1. An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-1-N-Boc-piperidine-2-ethanol: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of (S)-1-N-Boc-piperidine-2-ethanol is critical for maintaining a secure research environment and ensuring environmental protection. This document outlines the necessary procedures for immediate safety, handling, and disposal, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is paramount for minimizing risks and complying with regulatory standards.
Before proceeding with any disposal method, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. While this guide provides comprehensive information based on available data for similar compounds, the SDS for the specific chemical in use will have the most accurate and detailed safety and disposal instructions.
Immediate Safety and Handling Precautions
When handling this compound, all personnel must adhere to strict safety protocols to prevent exposure and ensure a safe working environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ensure that safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2][3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or PVC rubber. Gloves must be inspected before use and disposed of properly after handling the chemical.[2]
-
Body Protection: A lab coat or other protective clothing should be worn to minimize skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, an approved respirator should be used.[4]
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of related compounds, which can serve as a reference. Properties for this compound may vary.
| Property | Value | Source |
| Appearance | Off-white solid | [3] |
| Boiling Point | 234 °C / 453.2 °F @ 760 mmHg (for 2-Piperidineethanol) | [3] |
| Flash Point | 102 °C / 215.6 °F (for 2-Piperidineethanol) | [3] |
| Solubility | Soluble in organic solvents, Very soluble in water (for Piperidine-2-ethanol) | [5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [1][3] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Small Spills:
-
Restrict access to the spill area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the solid material.[1]
-
Place the spilled material into a suitable, labeled container for disposal.[1]
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical step in the laboratory workflow. As a best practice, all chemical waste should be treated as hazardous unless confirmed otherwise by a qualified professional.[6]
Experimental Protocol for Waste Disposal:
-
Waste Characterization: Although not specifically listed as a hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if the waste exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[7] Given the nature of similar compounds, it is prudent to manage it as a chemical waste stream.[7]
-
Containerization:
-
Collect all solid waste of this compound, including contaminated materials like weigh boats and paper towels, in a designated, leak-proof container.[7] Plastic containers are often preferred.[8]
-
For aqueous solutions containing the compound, collect them in a designated, sealable, and chemically compatible waste container.[7]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's guidelines.[7]
-
The label must include the full chemical name: "this compound", the CAS number (if available), and an indication of its composition.
-
-
Segregation and Storage:
-
Waste Pickup and Disposal:
-
Arrange for waste pickup through your institution's EHS department.[7]
-
Do not dispose of this compound down the drain or in the regular trash.[6][10]
-
The recommended disposal method for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber, or through a licensed disposal company.[2]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. peptide.com [peptide.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acs.org [acs.org]
Essential Safety and Operational Guide for Handling (S)-1-N-Boc-piperidine-2-ethanol
This guide provides critical safety, handling, and disposal information for (S)-1-N-Boc-piperidine-2-ethanol, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
Potential Hazards Include:
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety involves the consistent use of appropriate PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can lead to burns and absorption of the chemical.[7][8][9][10] |
| Body Protection | Laboratory coat and, if necessary, a chemical-resistant apron. | To protect against skin contact and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is recommended. | To prevent inhalation of potentially toxic vapors or aerosols.[7][9][11] |
Operational Plan: Safe Handling and Storage
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2][7]
-
Ensure an eyewash station and safety shower are readily accessible.[7]
-
Avoid all direct contact with the substance. Use appropriate PPE at all times.
-
Prevent the formation of dust and aerosols.[6]
-
Take precautionary measures against static discharge, especially if the compound is flammable.[4][9][11]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9][11]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
The storage area should be secured and accessible only to authorized personnel.[3][5]
Disposal Plan
Proper disposal is crucial to ensure environmental safety and regulatory compliance.
Waste Segregation and Collection:
-
Chemical Waste: All solutions and residues containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste in a designated container.[12]
Disposal Procedure:
-
All chemical waste must be disposed of through a licensed hazardous waste disposal contractor.[2][12]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: General Procedure for a Coupling Reaction
This protocol provides a general methodology for using this compound in a typical amide coupling reaction.
Materials:
-
This compound
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a dry, inert atmosphere in a round-bottom flask by purging with nitrogen or argon.
-
To the flask, add the carboxylic acid and dissolve it in the anhydrous solvent.
-
Add the coupling agent(s) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve this compound and the tertiary amine base in the anhydrous solvent.
-
Slowly add the solution from step 4 to the flask from step 3 via a dropping funnel over 15-20 minutes.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
Visual Workflows
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency procedures for exposure to this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemos.de [chemos.de]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. carlroth.com [carlroth.com]
- 11. gustavus.edu [gustavus.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
